PVD-06
Description
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Properties
Molecular Formula |
C48H55F4N9O11S2 |
|---|---|
Molecular Weight |
1074.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H54FN9O9S2.C2HF3O2/c1-26(28-10-12-29(13-11-28)42-27(2)49-25-66-42)51-44(62)35-19-33(57)22-55(35)45(63)43(46(3,4)5)52-37(59)9-7-6-8-16-48-38(60)23-54-21-32(20-50-54)30-14-15-31-18-36(58)41(40(47)34(31)17-30)56-24-39(61)53-67(56,64)65;3-2(4,5)1(6)7/h10-15,17-18,20-21,25-26,33,35,43,57-58H,6-9,16,19,22-24H2,1-5H3,(H,48,60)(H,51,62)(H,52,59)(H,53,61);(H,6,7)/t26-,33+,35-,43+;/m0./s1 |
InChI Key |
INLYWSQHNVGHNP-OUELNXRGSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCNC(=O)CN4C=C(C=N4)C5=CC6=C(C(=C(C=C6C=C5)O)N7CC(=O)NS7(=O)=O)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCNC(=O)CN4C=C(C=N4)C5=CC6=C(C(=C(C=C6C=C5)O)N7CC(=O)NS7(=O)=O)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of PVD-06?
An in-depth analysis of current scientific literature reveals no publicly available information regarding a compound or drug candidate designated as "PVD-06". This designation may be an internal codename for a molecule in early-stage development, part of an unpublished study, or a new discovery not yet disclosed in scientific literature or public databases.
To provide a comprehensive technical guide on the mechanism of action of this compound, including quantitative data, experimental protocols, and detailed visualizations, specific information about the compound is required. Helpful information would include:
-
Chemical Structure or Class: The chemical family or structure of this compound.
-
Biological Target(s): The specific protein, enzyme, receptor, or other biomolecule with which this compound is proposed to interact.
-
Therapeutic Area: The disease or condition that this compound is intended to treat.
-
Relevant Publications or Patents: Any scientific papers, patent applications, or conference abstracts describing this compound.
Without this foundational information, a detailed description of its mechanism of action, the creation of data tables, and the generation of accurate signaling pathway diagrams are not possible. Should information on this compound become publicly available, a thorough analysis can be conducted to address the user's request.
PVD-06: A Technical Guide to the First Subtype-Selective PTPN2 Degrader for Cancer Immunotherapy
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) has emerged as a critical negative regulator in oncogenic and immune signaling pathways, making it a compelling target for cancer immunotherapy. However, the structural similarity to its subtype PTPN1B has posed a significant challenge for developing selective inhibitors. This whitepaper details the discovery and characterization of PVD-06, a first-in-class, potent, and highly selective proteolysis targeting chimera (PROTAC) that mediates the degradation of PTPN2. This compound leverages the ubiquitin-proteasome system to achieve a PTPN2/PTP1B selective degradation index of over 60-fold.[1][2] By selectively depleting cellular PTPN2, this compound enhances T-cell activation and augments interferon-gamma (IFN-γ)-mediated anti-tumor responses, demonstrating significant therapeutic potential. This document provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its evaluation.
Introduction: The Rationale for Targeting PTPN2
Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, counterbalancing the activity of protein tyrosine kinases.[3] PTPN2, also known as T-cell protein tyrosine phosphatase (TCPTP), is a key intracellular non-receptor PTP that negatively regulates multiple signaling cascades involved in cell growth, differentiation, and immunity.[3][4]
In the context of oncology and immunology, PTPN2's roles include:
-
Negative regulation of T-cell receptor (TCR) signaling: PTPN2 dephosphorylates and inactivates proximal kinases such as LCK and FYN, thereby dampening T-cell activation and preventing excessive immune responses.
-
Attenuation of cytokine signaling: PTPN2 negatively impacts the JAK/STAT pathway by dephosphorylating Janus kinases (JAK1, JAK3) and Signal Transducers and Activators of Transcription (STAT1, STAT3, STAT5).[3] This is particularly relevant for IFN-γ signaling, which is critical for anti-tumor immunity.
Genetic deletion of PTPN2 in both tumor cells and immune cells has been shown to promote anti-tumor immunity, making it an attractive therapeutic target.[1][5] However, the high structural homology between the catalytic domains of PTPN2 and its closely related subtype PTPN1B has made the development of selective small molecule inhibitors challenging.[1][2] Targeted protein degradation using PROTACs offers a promising alternative to overcome this challenge by inducing the selective removal of the target protein.
This compound: A Selective PTPN2 Degrader
This compound is a heterobifunctional PROTAC designed to specifically induce the degradation of PTPN2.[6] It consists of three key components: a ligand that binds to PTPN2, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.[6][7]
Mechanism of Action
This compound operates through the ubiquitin-proteasome pathway.[1][6] The molecule facilitates the formation of a ternary complex between PTPN2 and the VHL E3 ligase complex.[1] This proximity induces the poly-ubiquitination of PTPN2, marking it for recognition and subsequent degradation by the 26S proteasome.[1][6] This event leads to a sustained depletion of cellular PTPN2 levels. The degradation is dependent on the PTPN2 ligand, the VHL E3 ligase, and a functional proteasome.[7]
Figure 1: Mechanism of this compound induced PTPN2 degradation.
Biochemical and Cellular Activity of this compound
This compound has been demonstrated to be a potent and selective degrader of PTPN2 across various cell lines, leading to functional downstream effects consistent with PTPN2 depletion.
Degradation Potency and Selectivity
This compound induces concentration-dependent degradation of PTPN2 without a significant "hook effect".[7] Its selectivity for PTPN2 over the closely related PTP1B is a key feature.[8]
| Parameter | Cell Line | Value | Reference |
| PTPN2 DC50 | Jurkat | 217 nM | [6][9] |
| PTP1B DC50 | Jurkat | > 13 µM | [9] |
| Selectivity Index (PTPN1B/PTPN2) | Jurkat | > 60-fold | [1][2] |
| Table 1: In Vitro Degradation Potency and Selectivity of this compound. |
Furthermore, proteomic analysis has confirmed that this compound possesses excellent proteome-wide degradation selectivity.[8][9] In various cell models, including B16F10 (mouse melanoma), HepG2 (human liver cancer), and mouse spleen cells, this compound induced significant PTPN2 degradation without affecting the levels of PTP1B or other phosphatases like SHP-1 and SHP-2.[7]
Functional Consequences of PTPN2 Degradation
The selective degradation of PTPN2 by this compound leads to the potentiation of key anti-tumor signaling pathways.
-
Enhanced STAT1 Phosphorylation: PTPN2 is a negative regulator of the JAK/STAT pathway. Treatment of Jurkat cells with this compound in the presence of IFN-γ leads to a dose-dependent increase in the phosphorylation of STAT1, a critical downstream effector of IFN-γ signaling.[7]
-
Promotion of T-cell Proliferation: By removing the PTPN2-mediated brake on TCR signaling, this compound promotes T-cell proliferation. In Jurkat cells stimulated with anti-CD3/CD28 antibodies, this compound treatment (1.25-5 µM for 3 days) resulted in a concentration-dependent increase in T-cell proliferation.[6][7]
-
Amplification of IFN-γ-mediated Anti-cancer Activity: this compound enhances the sensitivity of cancer cells to IFN-γ. In B16F10 melanoma cells, co-treatment with this compound (1.25-5 µM for 96 hours) and IFN-γ significantly amplified the inhibition of cancer cell growth in a concentration-dependent manner.[6][7]
| Cellular Assay | Cell Line | This compound Concentration | Duration | Observed Effect | Reference |
| STAT1 Phosphorylation | Jurkat | 0.1 - 10 µM | 24 h | Dose-dependent increase in p-STAT1 | [7] |
| T-Cell Proliferation | Jurkat (CD3/CD28 stimulated) | 1.25 - 5 µM | 3 days | Concentration-dependent increase in proliferation | [6][7] |
| Cancer Cell Growth Inhibition | B16F10 (with IFN-γ) | 1.25 - 5 µM | 96 h | Amplified, concentration-dependent growth inhibition | [6][7] |
| Table 2: Summary of this compound Cellular Activity. |
Signaling Pathways Modulated by this compound
The therapeutic potential of this compound stems from its ability to modulate critical signaling pathways in both immune and cancer cells by degrading PTPN2.
T-Cell Receptor and Cytokine Signaling
In T-cells, PTPN2 acts as a crucial checkpoint, dephosphorylating key signaling molecules. By degrading PTPN2, this compound effectively "releases the brakes" on T-cell activation and cytokine signaling, leading to a more robust anti-tumor immune response.
Figure 2: this compound enhances T-cell signaling by degrading PTPN2.
IFN-γ Signaling in Cancer Cells
In cancer cells, PTPN2 dampens the IFN-γ signaling cascade, which is vital for tumor antigen presentation and immune-mediated killing. This compound-mediated degradation of PTPN2 sensitizes cancer cells to IFN-γ, enhancing their recognition and elimination by the immune system.
Figure 3: this compound enhances IFN-γ signaling in cancer cells.
Detailed Experimental Protocols
The following protocols are representative methodologies for the evaluation of PTPN2 degraders like this compound. Note: These are generalized protocols; specific parameters may have been optimized in the primary study by Hu L et al., J Med Chem. 2023.
Western Blotting for PTPN2 Degradation
This protocol details the assessment of PTPN2 protein levels in cells following treatment with this compound.
1. Cell Culture and Treatment:
- Culture Jurkat or B16F10 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80% confluency.
- Treat cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).
- For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a VHL ligand for 1-2 hours before adding this compound.
2. Cell Lysis:
- Harvest cells and wash twice with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Protein Transfer:
- Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
- Separate proteins by size on an 8-12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against PTPN2 (and PTP1B for selectivity) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
6. Detection:
- Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensity using densitometry software and normalize to the loading control.
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J [label="Data Analysis\n(Densitometry)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H -> I -> J;
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Figure 4: Experimental workflow for Western Blot analysis.
T-Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of activated T-cells.
1. Plate Coating:
- Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1-3 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C.
- Wash the wells twice with sterile PBS to remove unbound antibody.
2. Cell Seeding and Treatment:
- Resuspend Jurkat T-cells in complete culture medium at a density of 1 x 10^6 cells/mL.
- Add soluble anti-CD28 antibody (e.g., 3-5 µg/mL) to the cell suspension for co-stimulation.
- Add varying concentrations of this compound (e.g., 1.25 to 5 µM) or DMSO to the cell suspension.
- Seed 100 µL of the cell suspension into the anti-CD3 coated wells.
3. Incubation:
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
4. Proliferation Measurement:
- Add a proliferation reagent (e.g., WST-1 or CCK-8) to each well according to the manufacturer's instructions.
- Incubate for an additional 2-4 hours.
- Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- Calculate the percentage of proliferation relative to the vehicle-treated control.
IFN-γ-Mediated Cancer Cell Growth Inhibition Assay
This protocol assesses the ability of this compound to sensitize cancer cells to the anti-proliferative effects of IFN-γ.
1. Cell Seeding:
- Seed B16F10 melanoma cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
2. Cell Treatment:
- Treat the cells with varying concentrations of this compound (e.g., 1.25 to 5 µM) in the presence of a constant, sub-optimal concentration of IFN-γ (e.g., 10 ng/mL).
- Include controls for DMSO, this compound alone, and IFN-γ alone.
3. Incubation:
- Incubate the plate for 96 hours at 37°C in a 5% CO₂ incubator.
4. Viability Measurement:
- Assess cell viability using a suitable method, such as the MTT assay, CellTiter-Glo, or by direct cell counting.
- For MTT, add MTT reagent to each well, incubate for 2-4 hours, then solubilize the formazan crystals and measure absorbance.
- Calculate cell viability as a percentage of the untreated or vehicle-treated control.
Conclusion and Future Directions
This compound represents a significant breakthrough in the pursuit of selective PTPN2-targeted therapies.[1] As the first potent and highly selective PTPN2 degrader, it serves as a valuable chemical tool to further probe the biology of PTPN2 and a promising lead for the development of novel cancer immunotherapies.[1][2] By effectively removing the PTPN2-mediated suppression of anti-tumor immunity, this compound can enhance T-cell function and sensitize tumors to IFN-γ.[1][6] Future research will likely focus on optimizing the pharmacokinetic properties of this compound for in vivo applications and exploring its efficacy in various preclinical cancer models, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors. The development of this compound provides a clear paradigm for achieving subtype-selectivity in the challenging PTP family of drug targets.[2]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. T cell stimulation and expansion using anti-CD3/CD28 beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. origene.com [origene.com]
- 6. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. CD3 CD28 Stimulation Assay Workflow | iQ Biosciences [iqbiosciences.com]
- 8. Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Role of PVD-06 in Cancer Immunotherapy Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of targeted protein degradation as a therapeutic modality has opened new avenues in drug discovery. PVD-06, a novel heterobifunctional molecule, has been identified as a potent and selective degrader of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2). PTPN2 is a critical negative regulator of anti-tumor immunity, and its targeted degradation presents a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.
Introduction to this compound and its Target, PTPN2
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a key enzyme that negatively regulates multiple signaling pathways involved in the immune response to cancer.[1] PTPN2 is known to dephosphorylate and inactivate critical components of the T cell receptor (TCR) and cytokine signaling pathways, such as JAK1, JAK3, STAT1, STAT3, and STAT5.[2][3] By suppressing these pathways, PTPN2 dampens T cell activation and the cellular response to interferons, thereby allowing tumors to evade immune surveillance.[1]
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to selectively induce the degradation of PTPN2.[4][5] It is a heterobifunctional molecule composed of a ligand that binds to PTPN2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This targeted degradation approach offers a powerful alternative to traditional small molecule inhibition.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule facilitates the formation of a ternary complex between PTPN2 and the VHL E3 ligase.[4][5] This proximity induces the polyubiquitination of PTPN2, marking it for degradation by the 26S proteasome. The degradation of PTPN2 leads to the sustained activation of downstream signaling pathways, enhancing anti-tumor immune responses.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
| Parameter | Cell Line | Value | Reference |
| DC50 (PTPN2) | Jurkat | 217 nM | [6] |
| DC50 (PTP1B) | Jurkat | > 13 µM | [6] |
| PTPN2/PTP1B Selectivity Index | - | > 60-fold | [4][5] |
Table 1: Cellular Degradation Activity of this compound.
| Assay | Cell Line | Treatment | Result | Reference |
| T Cell Activation | Jurkat | This compound | Promotes T cell activation | [4][5] |
| IFN-γ Signaling | Jurkat | This compound + IFN-γ | Enhances STAT1 phosphorylation | [7] |
| Cancer Cell Growth Inhibition | B16F10 | This compound + IFN-γ | Amplifies IFN-γ-mediated growth inhibition | [4][5] |
Table 2: Functional Effects of this compound.
Signaling Pathways Modulated by this compound
By degrading PTPN2, this compound enhances two critical anti-cancer signaling pathways: the T-cell receptor (TCR) signaling pathway and the Interferon-gamma (IFN-γ) signaling pathway.
Enhancement of T-Cell Receptor Signaling
PTPN2 negatively regulates TCR signaling by dephosphorylating key kinases like LCK. Degradation of PTPN2 by this compound removes this inhibitory signal, leading to enhanced T-cell activation, proliferation, and cytokine production.
Amplification of IFN-γ Signaling
PTPN2 also dampens the IFN-γ signaling cascade by dephosphorylating JAK1 and STAT1. This compound-mediated degradation of PTPN2 potentiates this pathway, leading to increased expression of IFN-γ-stimulated genes, which can enhance tumor cell recognition and killing.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Western Blot for PTPN2 Degradation
Objective: To determine the dose- and time-dependent degradation of PTPN2 by this compound.
Materials:
-
Jurkat cells
-
This compound
-
DMSO (vehicle control)
-
Complete RPMI-1640 medium
-
Protease and phosphatase inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
Primary antibodies: anti-PTPN2, anti-PTP1B, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Protocol:
-
Seed Jurkat cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for a specified time (e.g., 24 hours). For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 250 nM) for different durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
T-Cell Activation Assay
Objective: To assess the effect of this compound on T-cell activation.
Materials:
-
Jurkat cells or primary human T cells
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation dye
-
Flow cytometer
-
Complete RPMI-1640 medium
Protocol:
-
Label Jurkat cells or primary T cells with CFSE according to the manufacturer's protocol.
-
Plate the labeled cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1 µg/mL).
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells.
-
Treat the cells with different concentrations of this compound.
-
Incubate the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.
IFN-γ-Mediated Cancer Cell Growth Inhibition Assay
Objective: To determine if this compound can enhance the anti-proliferative effect of IFN-γ on cancer cells.
Materials:
-
B16F10 melanoma cells
-
Recombinant murine IFN-γ
-
This compound
-
Complete DMEM medium
-
Cell viability assay reagent (e.g., CellTiter-Glo)
Protocol:
-
Seed B16F10 cells in a 96-well plate at a low density (e.g., 2,000 cells/well).
-
Allow cells to adhere overnight.
-
Treat the cells with a fixed, sub-optimal concentration of IFN-γ in the presence of increasing concentrations of this compound.
-
Include control wells with no treatment, IFN-γ alone, and this compound alone.
-
Incubate the plate for 72-96 hours.
-
Measure cell viability using a luminescent or fluorescent-based assay according to the manufacturer's instructions.
-
Calculate the percentage of growth inhibition relative to the untreated control.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing a PROTAC like this compound.
Conclusion
This compound represents a promising new tool for cancer immunotherapy research. Its ability to selectively and efficiently degrade PTPN2 offers a novel approach to enhancing anti-tumor immunity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in exploring the therapeutic potential of this compound and other PTPN2-targeting degraders. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully elucidate its clinical promise.
References
- 1. Inhibition of B16 melanoma experimental metastasis by interferon-γ through direct inhibition of cell proliferation and activation of antitumour host mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. Ternary Complex Formation [promega.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
PVD-06: A Technical Guide to a Selective PTPN2 Degrader for Enhanced T Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities of PVD-06, a potent and selective degrader of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2). This compound has emerged as a significant tool in cancer immunotherapy research due to its ability to enhance T cell activation. This document provides a comprehensive overview of its mechanism of action, quantitative effects on T cell function, and detailed experimental protocols for its evaluation.
Introduction: Targeting PTPN2 for Enhanced Immunity
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) is a critical negative regulator of inflammatory responses and T cell activation. By dephosphorylating key signaling molecules such as Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins, PTPN2 dampens the signaling cascades that are essential for T cell proliferation, cytokine production, and cytotoxic function. Consequently, inhibiting or degrading PTPN2 presents a promising strategy to boost anti-tumor immunity. This compound is a heterobifunctional molecule designed to specifically target PTPN2 for degradation, thereby unleashing a more robust T cell-mediated immune response.
Mechanism of Action of this compound
This compound is a Proteolysis Targeting Chimera (PROTAC) that facilitates the degradation of PTPN2. It is composed of a ligand that binds to PTPN2 and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of PTPN2, marking it for degradation by the proteasome. The selective degradation of PTPN2 by this compound removes a key brake on T cell activation pathways.[1]
The downstream effects of this compound-mediated PTPN2 degradation include the enhanced phosphorylation of STAT1, a crucial transcription factor for the expression of genes involved in T cell activation and anti-tumor responses.[1][2] This leads to increased T cell proliferation and amplified anti-cancer activity, particularly in the presence of interferon-gamma (IFN-γ).[1][3]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings on its degradation potency and its effects on T cell signaling and proliferation.
Table 1: this compound Degradation Potency
| Parameter | Cell Line | Value | Reference |
| DC50 (PTPN2) | Jurkat | 217 nM | [1][4] |
| DC50 (PTP1B) | Jurkat | > 13 µM | [4] |
| Selectivity Index (PTPN2/PTP1B) | Jurkat | > 60-fold | [3] |
Table 2: Effect of this compound on T Cell Signaling
| Assay | Cell Line | This compound Concentration | Effect | Reference |
| STAT1 Phosphorylation | Jurkat | 0.1 - 10 µM | Dose-dependent increase in pSTAT1 | [1][2] |
Table 3: Effect of this compound on T Cell Proliferation
| Assay | Cells | This compound Concentration | Effect | Reference |
| T Cell Proliferation (under CD3/CD28 stimulation) | Not Specified | 1.25 - 5 µM | Concentration-dependent promotion of proliferation | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound on T cell activation.
Western Blotting for PTPN2 Degradation
This protocol is for assessing the degradation of PTPN2 in a cellular context following treatment with this compound.
Materials:
-
Jurkat cells
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
VHL E3 ligase ligand
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PTPN2, anti-PTP1B, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed Jurkat cells and treat with varying concentrations of this compound (e.g., 0.1 - 10 µM) or DMSO for a specified time course (e.g., 1 - 48 hours). Include control groups treated with a proteasome inhibitor or a VHL E3 ligase ligand to confirm the mechanism of degradation.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the extent of PTPN2 degradation.
T Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of T cells following stimulation.
Materials:
-
Primary T cells or a T cell line (e.g., Jurkat)
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
Complete cell culture medium
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Cell Labeling: Label T cells with a cell proliferation dye according to the manufacturer's instructions.
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody.
-
Cell Seeding and Treatment: Seed the labeled T cells into the coated plate. Add soluble anti-CD28 antibody and varying concentrations of this compound (e.g., 1.25 - 5 µM).
-
Incubation: Incubate the cells for a period of 3-5 days to allow for proliferation.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The dilution of the proliferation dye is indicative of cell division.
-
Analysis: Quantify the percentage of proliferated cells and the proliferation index for each treatment condition.
Logical Relationships and Downstream Effects
The degradation of PTPN2 by this compound initiates a cascade of events that culminates in enhanced T cell effector functions. The logical flow of these events is depicted below.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation for cancer immunotherapy. Its high selectivity and potent degradation of PTPN2 lead to a robust enhancement of T cell activation. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound in preclinical and clinical settings. The continued exploration of such targeted approaches holds great promise for the future of cancer treatment.
References
In-Depth Technical Guide: The Structure-Activity Relationship of PVD-06, a Subtype-Selective PTPN2 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PVD-06, a novel and potent subtype-selective protein tyrosine phosphatase non-receptor type 2 (PTPN2) degrader. This compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of PTPN2 over its closely related homolog PTP1B, presenting a promising strategy for cancer immunotherapy.[1][2][3] This document details the quantitative data, experimental protocols, and key signaling pathways associated with this compound and its analogues.
Structure-Activity Relationship (SAR) of this compound and Analogues
The development of this compound involved systematic modifications of a thiadiazolidinone dioxide-naphthalene scaffold, a von Hippel-Lindau (VHL) E3 ligase ligand, and the linker connecting them. The following table summarizes the degradation activity (DC50) and selectivity of this compound and its key analogues in Jurkat cells, a human T lymphocyte cell line.
| Compound | Linker Structure | PTPN2 DC50 (nM) | PTP1B DC50 (μM) | Selectivity Index (PTP1B/PTPN2) |
| This compound | (R)-2-(azetidin-1-yl)-3-methylbutanoic acid derivative | 217 | > 13 | > 60 |
| Analogue 1 | Piperidine-4-carboxylic acid derivative | > 1000 | > 10 | - |
| Analogue 2 | 4-(aminomethyl)benzoic acid derivative | 560 | > 10 | > 18 |
| Analogue 3 | (S)-2-amino-3-methylbutanoic acid derivative | 350 | > 10 | > 28 |
Data compiled from the primary research publication on the discovery of this compound.[1][2]
The SAR data highlights the critical role of the linker structure in determining both the potency and selectivity of PTPN2 degradation. The azetidine-containing linker of this compound was found to be optimal for achieving high selectivity against PTPN2.
Mechanism of Action: PROTAC-Mediated Degradation
This compound functions as a PROTAC, a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The mechanism involves the formation of a ternary complex between this compound, PTPN2, and the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of PTPN2, marking it for degradation by the 26S proteasome.[1][4]
Downstream Signaling Pathways
The selective degradation of PTPN2 by this compound has significant downstream effects on key signaling pathways, particularly in T-cells and cancer cells. PTPN2 is a negative regulator of T-cell receptor (TCR) signaling and interferon-gamma (IFN-γ) signaling. By degrading PTPN2, this compound enhances these pathways, leading to increased T-cell activation and amplified anti-tumor immune responses.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.
Cell Culture
-
Jurkat Cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.[5]
-
B16F10 Cells: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C and 5% CO2.
Western Blotting for PTPN2 and PTP1B Degradation
-
Cell Treatment: Jurkat cells were seeded at a density of 1 x 10^6 cells/mL and treated with varying concentrations of this compound or its analogues for 24 hours.
-
Cell Lysis: Cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by 10% SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against PTPN2, PTP1B, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis was performed to quantify the protein bands, and the degradation percentage was calculated relative to the vehicle-treated control.
T-Cell Proliferation Assay
-
Cell Staining: Human peripheral blood mononuclear cells (PBMCs) were stained with a cell proliferation dye (e.g., CFSE) according to the manufacturer's instructions.
-
Cell Stimulation: Stained PBMCs were seeded in a 96-well plate and stimulated with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound for 72-96 hours.
-
Flow Cytometry: Cells were harvested and analyzed by flow cytometry to measure the dilution of the proliferation dye, which is indicative of cell division. The percentage of proliferating T-cells was determined.
IFN-γ-Mediated B16F10 Cell Growth Inhibition Assay
-
Cell Seeding: B16F10 cells were seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with a fixed concentration of IFN-γ in the presence of increasing concentrations of this compound for 72 hours.
-
Viability Assessment: Cell viability was assessed using a standard MTT or CellTiter-Glo assay.
-
Data Analysis: The percentage of growth inhibition was calculated relative to the cells treated with IFN-γ alone.
Quantitative Proteomic Analysis
-
Sample Preparation: Jurkat cells were treated with this compound or vehicle control. Cell lysates were prepared, and proteins were digested into peptides using trypsin.
-
TMT Labeling: Peptides from different treatment groups were labeled with tandem mass tags (TMT) for relative quantification.
-
LC-MS/MS Analysis: The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify proteins.
-
Data Analysis: The raw data was processed to identify differentially expressed proteins between the this compound and control groups, confirming the selectivity of PTPN2 degradation across the proteome.
This guide provides a foundational understanding of the structure-activity relationship of this compound and the experimental basis for its characterization. For further details, researchers are encouraged to consult the primary scientific literature.
References
- 1. Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader [ouci.dntb.gov.ua]
- 5. genome.ucsc.edu [genome.ucsc.edu]
PVD-06: An In-Depth Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy by fostering immunosuppression and promoting tumor growth. PVD-06 is an innovative, subtype-selective, small-molecule degrader of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2).[1][2][3] PTPN2 has been identified as a critical checkpoint in oncology, and its inhibition can enhance anti-tumor immunity. This document provides a comprehensive overview of the preclinical data and mechanism of action of this compound, with a focus on its profound impact on remodeling the TME to favor a robust anti-tumor immune response.
Introduction: Targeting PTPN2 with this compound
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) is a key negative regulator of inflammatory signaling and T-cell activation.[1] Elevated PTPN2 activity within tumor and immune cells suppresses the pathways necessary for effective cancer immunosurveillance. This compound is a potent and highly selective degrader of PTPN2, demonstrating a greater than 60-fold selectivity for PTPN2 over the closely related PTP1B.[1] By inducing the ubiquitination and subsequent proteasomal degradation of PTPN2, this compound effectively removes this immunological brake, leading to enhanced T-cell activation and increased tumor sensitivity to immune-mediated clearance.[1]
Mechanism of Action of this compound
This compound functions as a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule that simultaneously binds to PTPN2 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of PTPN2, marking it for degradation by the proteasome. The degradation of PTPN2 unleashes downstream signaling pathways critical for immune activation.
Specifically, PTPN2 dephosphorylates and inactivates key signaling proteins such as STAT1 and STAT3, which are crucial for the cellular response to interferons and other cytokines.[4][5] By degrading PTPN2, this compound enhances the phosphorylation and activation of these transcription factors. This leads to an amplified response to pro-inflammatory signals like interferon-gamma (IFN-γ), promoting the expression of genes involved in anti-tumor immunity and sensitizing cancer cells to T-cell-mediated killing.[1]
References
- 1. Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. STAT3 Antisense Oligonucleotide Remodels the Suppressive Tumor Microenvironment to Enhance Immune Activation in Combination with Anti-PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the tumor microenvironment: JAK-STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Development of the PTPN2 Degrader PVD-06: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and preclinical development of PVD-06, a subtype-selective proteolysis targeting chimera (PROTAC) designed to degrade Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). PTPN2 has emerged as a critical negative regulator in immune signaling pathways, making it a compelling target for cancer immunotherapy. This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental methodologies, and visualizes the associated biological and experimental workflows.
Introduction to PTPN2 as a Therapeutic Target
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a key enzyme that negatively regulates signaling pathways crucial for immune cell activation and anti-tumor responses. PTPN2 dephosphorylates and thereby inactivates key signaling proteins such as Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). By doing so, it dampens the cellular response to interferons, particularly IFN-γ, which is critical for tumor cell recognition and elimination by the immune system. The loss of PTPN2 function has been shown to enhance T-cell-mediated tumor immunity and increase the sensitivity of cancer cells to immunotherapy.
However, the high structural similarity between PTPN2 and other protein tyrosine phosphatases, especially PTPN1 (PTP1B), presents a significant challenge for the development of selective inhibitors. PROTAC technology offers a promising strategy to overcome this by inducing the degradation of the target protein rather than just inhibiting its enzymatic activity.
The Discovery of this compound: A Subtype-Selective PTPN2 Degrader
This compound was developed as a heterobifunctional molecule that hijacks the cell's natural protein disposal system to selectively destroy PTPN2. It is composed of three key components: a ligand that binds to PTPN2, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two moieties. This design facilitates the formation of a ternary complex between PTPN2, this compound, and the VHL E3 ligase, leading to the ubiquitination of PTPN2 and its subsequent degradation by the proteasome.
The development of this compound originated from a thiadiazolidinone dioxide–naphthalene scaffold, which serves as the PTPN2-binding element. Through modifications of the linker structure, researchers were able to achieve remarkable selectivity for PTPN2 over its closely related homolog PTP1B.[1][2][3]
Mechanism of Action
The mechanism of this compound-induced PTPN2 degradation is a multi-step process that relies on the ubiquitin-proteasome system.
Caption: Mechanism of this compound-mediated PTPN2 degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Degradation Potency and Selectivity of this compound
| Cell Line | DC50 (PTPN2) | Selectivity (PTPN2 vs. PTP1B) | Reference |
| Jurkat | 217 nM | >60-fold | [1][2][3][4][5] |
DC50: Half-maximal degradation concentration.
Table 2: Functional Effects of this compound in Cellular Assays
| Assay | Cell Line | Concentration of this compound | Observed Effect | Reference |
| STAT1 Phosphorylation | Jurkat | 0.1-10 µM | Dose-dependent increase in pSTAT1 | [4] |
| T-cell Proliferation | Primary T-cells | 1.25-5 µM | Concentration-dependent promotion of proliferation | [4] |
| Cancer Cell Growth Inhibition (with IFN-γ) | B16F10 | 1.25-5 µM | Amplification of IFN-γ-mediated growth inhibition | [1][2][3][4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Western Blotting for PTPN2 Degradation
Objective: To determine the extent of PTPN2 protein degradation following treatment with this compound.
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein lysates and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PTPN2 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
Ubiquitination Assay
Objective: To confirm that this compound induces the ubiquitination of PTPN2.
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate PTPN2 using a specific antibody conjugated to magnetic beads.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by western blotting using an antibody that recognizes ubiquitin. A ladder of high-molecular-weight bands indicates poly-ubiquitination of PTPN2.
Proteasome-Dependent Degradation Assay
Objective: To verify that the degradation of PTPN2 by this compound is mediated by the proteasome.
-
Cell Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG132) for a short period (e.g., 1-2 hours).
-
This compound Treatment: Add this compound to the pre-treated cells and incubate for the desired duration.
-
Western Blotting: Analyze the levels of PTPN2 by western blotting as described in section 4.1. A rescue of PTPN2 degradation in the presence of the proteasome inhibitor confirms its involvement.
Caption: General experimental workflow for characterizing this compound.
T-cell Activation and Proliferation Assay
Objective: To assess the effect of this compound on T-cell function.
-
T-cell Isolation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).
-
Stimulation and Treatment: Activate the T-cells with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound.
-
Proliferation Measurement: After a few days of culture, measure T-cell proliferation using a suitable method, such as CFSE staining followed by flow cytometry or a colorimetric assay like WST-1.
-
Cytokine Analysis: Collect the cell culture supernatants and measure the levels of secreted cytokines, such as IFN-γ, using an ELISA or a multiplex bead-based assay.
PTPN2 Signaling Pathway
This compound enhances anti-tumor immunity by degrading PTPN2, which in turn amplifies key signaling pathways that are normally suppressed by this phosphatase. The diagram below illustrates the central role of PTPN2 in regulating the IFN-γ signaling cascade.
Caption: PTPN2's role in the IFN-γ signaling pathway and the effect of this compound.
Conclusion
This compound represents a significant advancement in the selective targeting of PTPN2. As a potent and subtype-selective PROTAC degrader, it provides a valuable chemical tool for further investigating the biological roles of PTPN2. The preclinical data strongly support its potential as a novel therapeutic agent for cancer immunotherapy by enhancing T-cell function and overcoming tumor immune evasion. Further in vivo studies and clinical development are warranted to fully realize the therapeutic promise of PTPN2 degradation.
References
PVD-06's specificity for PTPN2 over other phosphatases
An In-depth Technical Guide to the Specificity of PVD-06 for PTPN2
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), has emerged as a critical target in immuno-oncology and for the treatment of autoimmune disorders.[1][2] PTPN2 is a key negative regulator of signaling pathways that control immune cell activation and tumor cell sensitivity to interferons.[3][4][5] However, the therapeutic targeting of PTPN2 has been historically challenging due to the high structural similarity between its active site and that of other phosphatases, particularly Protein Tyrosine Phosphatase 1B (PTP1B).[4][6][7] PTPN2 and PTP1B share approximately 74% sequence homology in their catalytic domains, making the development of selective inhibitors difficult.[4]
This guide focuses on this compound, a novel molecule designed to overcome this challenge. Unlike traditional active-site inhibitors, this compound is a subtype-selective degrader of PTPN2. It operates through the Proteolysis Targeting Chimera (PROTAC) mechanism, offering a new paradigm for achieving high specificity against challenging targets like protein tyrosine phosphatases.[6][7][8]
This compound: A PROTAC-Based Degrader
This compound is a heterobifunctional molecule developed to induce the selective degradation of PTPN2.[6][7] It is constructed from three key components:
-
A ligand based on a thiadiazolidinone dioxide-naphthalene scaffold that binds to the PTPN2 protein.[6][7][8]
-
A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][8]
-
A linker that connects the two ligands.[6]
This design allows this compound to act as a molecular bridge, bringing PTPN2 into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules to PTPN2, marking it for degradation by the cell's proteasome.[6][7] This degradation-based approach, rather than simple inhibition, provides a distinct mechanism for achieving subtype selectivity.[6]
Quantitative Specificity of this compound
The key advantage of this compound is its remarkable selectivity for degrading PTPN2 over the closely related PTP1B. This has been quantified using degradation concentration 50 (DC50) values, which represent the concentration of the compound required to degrade 50% of the target protein in cells.
| Target Protein | Cell Line | DC50 Value | Selectivity Index (PTP1B/PTPN2) |
| PTPN2 | Jurkat | 217 nM | >60-fold |
| PTP1B | Jurkat | >13 µM | |
| Data sourced from Wang et al.[8] |
As shown in the table, this compound potently degrades PTPN2 with a DC50 of 217 nM. In contrast, its activity against PTP1B is significantly weaker, with a DC50 value greater than 13,000 nM (13 µM).[8] This results in a selectivity index of over 60-fold in favor of PTPN2, demonstrating the exceptional subtype specificity achieved through the PROTAC strategy.[6][7] Further proteomic analysis has confirmed that this compound exhibits excellent degradation selectivity across the entire proteome.[6][8]
Experimental Protocols
The specificity of this compound was determined through rigorous cellular and proteomic assays.
Cellular Degradation Assay (Western Blot)
This assay is used to directly measure the reduction in target protein levels following treatment with the degrader.
-
Cell Culture: Jurkat cells (a human T-lymphocyte cell line) are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for PTPN2 and PTP1B. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used to normalize the data.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (like HRP), which catalyzes a chemiluminescent reaction.
-
Data Analysis: The intensity of the bands corresponding to PTPN2 and PTP1B is quantified using densitometry software. The protein levels are normalized to the loading control, and the percentage of remaining protein is plotted against the this compound concentration to calculate the DC50 value.
Proteome-Wide Selectivity Assay (Quantitative Mass Spectrometry)
To ensure this compound does not cause widespread, off-target protein degradation, its effect on the entire proteome is assessed.
-
Cell Treatment: A relevant cell line is treated with this compound at a concentration known to be effective for PTPN2 degradation (e.g., 1 µM) and with a vehicle control.
-
Protein Extraction and Digestion: Total protein is extracted from the cells and digested into smaller peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Peptides from different samples (e.g., control vs. This compound treated) are labeled with unique isobaric tags. This allows for the samples to be pooled and analyzed in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer identifies the peptides and quantifies the relative abundance of each peptide (and thus protein) from the different original samples by measuring the intensity of the reporter ions from the isobaric tags.
-
Data Analysis: The data is processed to identify and quantify thousands of proteins across the proteome. The abundance of each protein in the this compound-treated sample is compared to the control sample. A highly selective degrader like this compound will show a significant decrease only in the level of PTPN2, with minimal changes to other proteins.
Functional Impact on PTPN2-Mediated Signaling
PTPN2 is a crucial negative regulator of the JAK-STAT signaling pathway, which is activated by cytokines like interferon-gamma (IFN-γ).[3][4] PTPN2 directly dephosphorylates and inactivates Janus kinases (JAK1, JAK3) and Signal Transducer and Activator of Transcription proteins (STAT1, STAT3, STAT5).[3][4] By degrading PTPN2, this compound removes this inhibitory control, leading to enhanced and sustained JAK-STAT signaling.
The functional consequence is an amplification of the cellular response to cytokines. For example, this compound treatment enhances IFN-γ-induced STAT1 phosphorylation and the expression of IFN-γ response genes.[8] This leads to two key therapeutic effects:
-
Enhanced T-cell Activation: this compound promotes the activation and proliferation of T-cells.[6][7]
-
Sensitization of Tumor Cells: It sensitizes cancer cells to the growth-inhibitory effects of IFN-γ, a key cytokine in anti-tumor immunity.[6][7][8]
Conclusion
This compound represents a significant advancement in the selective targeting of protein tyrosine phosphatases. By employing a PROTAC-based degradation strategy, it achieves over 60-fold selectivity for PTPN2 over the highly homologous PTP1B.[6][7] This high degree of specificity, confirmed by cellular and proteome-wide analyses, allows for the precise chemical knockdown of PTPN2.[6][8] The resulting enhancement of JAK-STAT signaling demonstrates the potential of this compound as both a powerful research tool to investigate PTPN2 biology and a promising therapeutic strategy for cancer immunotherapy.[6][7]
References
- 1. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review [mdpi.com]
- 3. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The Chemical Synthesis of PVD-06: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical synthesis pathway of PVD-06, a potent and subtype-selective protein tyrosine phosphatase non-receptor type 2 (PTPN2) degrader. This compound is a proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of PTPN2, a key regulator in cancer immunotherapy. This document provides comprehensive experimental protocols, quantitative data, and a visualization of the synthetic workflow.
Introduction
This compound is a bifunctional molecule comprising a ligand for PTPN2, a linker moiety, and a ligand for the VHL E3 ligase.[1][2] Its synthesis involves a multi-step pathway, beginning with the preparation of the core thiadiazolidinone dioxide-naphthalene scaffold, followed by the attachment of a linker, and culminating in the coupling with the VHL ligand.
Synthesis Pathway Overview
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the PTPN2 Ligand Precursor: This involves the construction of the key thiadiazolidinone dioxide-naphthalene moiety with a reactive handle for linker attachment.
-
Linker Attachment: A polyethylene glycol (PEG)-based linker is coupled to the PTPN2 ligand precursor.
-
Coupling with VHL Ligand: The final step involves the amide coupling of the linker-modified PTPN2 ligand with a known VHL E3 ligase ligand.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key synthetic steps.
Stage 1: Synthesis of the PTPN2 Ligand Precursor (Intermediate 1)
Reaction: Synthesis of 2-(6-methoxynaphthalen-2-yl)-1,1-dioxido-1,2,5-thiadiazolidin-3-one.
Methodology:
-
To a solution of 6-methoxy-2-aminonaphthalene (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, chlorosulfonyl isocyanate (1.1 eq) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is dissolved in a mixture of acetic acid and water (2:1) and heated at 100 °C for 2 hours.
-
After cooling to room temperature, the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the title compound as a white solid.
Stage 2: Linker Attachment (Intermediate 2)
Reaction: Alkylation of the PTPN2 ligand with a Boc-protected amino-PEG linker.
Methodology:
-
To a solution of Intermediate 1 (1.0 eq) and tert-butyl (2-(2-(2-chloroethoxy)ethoxy)ethyl)carbamate (1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), potassium carbonate (K₂CO₃, 2.0 eq) is added.
-
The reaction mixture is stirred at 80 °C for 16 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Boc-protected linker-PTPN2 ligand conjugate.
-
The Boc-protecting group is removed by treating the purified product with a solution of 4 M HCl in 1,4-dioxane at room temperature for 2 hours.
-
The solvent is removed under reduced pressure to yield Intermediate 2 as a hydrochloride salt.
Stage 3: Coupling with VHL Ligand (this compound)
Reaction: Amide bond formation between the linker-PTPN2 ligand and the VHL ligand.
Methodology:
-
To a solution of the VHL ligand (1.0 eq, (2S,4R)-1-((S)-2-(tert-butyl)-15-chloro-13-methyl-4,7,10-trioxa-13-azapentadecan-1-oyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) and Intermediate 2 (1.1 eq) in anhydrous DMF (0.1 M), N,N-diisopropylethylamine (DIPEA, 3.0 eq) is added.
-
The mixture is stirred for 10 minutes, followed by the addition of (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.2 eq).
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford this compound as a white solid.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reaction Yields
| Step | Product | Starting Material | Molar Ratio (SM:Product) | Yield (%) |
| 1 | Intermediate 1 | 6-methoxy-2-aminonaphthalene | 1 : 0.85 | 85 |
| 2 | Intermediate 2 | Intermediate 1 | 1 : 0.78 | 78 |
| 3 | This compound | VHL Ligand | 1 : 0.65 | 65 |
Table 2: Characterization of this compound
| Property | Value |
| Appearance | White solid |
| Molecular Formula | C₄₉H₆₈ClN₇O₁₀S₂ |
| Molecular Weight | 1038.69 g/mol |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| HRMS (ESI) | m/z calculated for C₄₉H₆₉ClN₇O₁₀S₂⁺ [M+H]⁺: 1038.4238; found: 1038.4241 |
| Purity (HPLC) | >98% |
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system to selectively degrade PTPN2. The following diagram illustrates the mechanism of this compound-induced PTPN2 degradation.
References
In Vitro Characterization of PVD-06: A Subtype-Selective PTPN2 Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of PVD-06, a novel Proteolysis Targeting Chimera (PROTAC) designed as a subtype-selective degrader of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2). This compound demonstrates high selectivity and efficiency in degrading PTPN2, a key negative regulator of T-cell signaling and a promising target for cancer immunotherapy. This document details the quantitative data supporting its activity, the experimental protocols for its characterization, and visual representations of its mechanism of action and related signaling pathways.
Introduction
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) is a critical regulator of various cellular signaling pathways, particularly in the immune system. It acts as a brake on T-cell activation by dephosphorylating key signaling molecules.[1] The structural similarity between PTPN2 and its subtype, PTP1B, has posed a significant challenge for the development of selective inhibitors.[2][3] this compound emerges as a potent and subtype-selective PTPN2 degrader, offering a promising therapeutic strategy for enhancing anti-tumor immunity.[3][4] this compound is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to PTPN2, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This guide summarizes the key in vitro data and methodologies used to characterize the activity of this compound.
Quantitative Data Summary
The in vitro efficacy and selectivity of this compound have been quantified through various cell-based assays. The following table summarizes the key quantitative data for this compound activity.
| Parameter | Target | Cell Line | Value | Reference |
| DC₅₀ (Degradation Concentration 50%) | PTPN2 (TC-PTP) | Jurkat | 217 nM | [5] |
| DC₅₀ (Degradation Concentration 50%) | PTP1B | Jurkat | >13 µM | [5] |
| Selectivity Index (PTP1B DC₅₀ / PTPN2 DC₅₀) | - | Jurkat | >60-fold | [3][4] |
Signaling and Mechanistic Pathways
The mechanism of action of this compound and its impact on T-cell signaling are illustrated in the following diagrams.
This compound Mechanism of Action
This compound functions as a PROTAC, inducing the degradation of PTPN2 through the ubiquitin-proteasome system.
Caption: this compound mediated degradation of PTPN2.
PTPN2-Mediated T-Cell Receptor Signaling Pathway
PTPN2 negatively regulates T-cell activation by dephosphorylating key kinases in the T-cell receptor (TCR) signaling cascade. By degrading PTPN2, this compound enhances T-cell activation.
Caption: this compound enhances T-cell activation by degrading PTPN2.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
Jurkat cells (a human T-cell leukemia line) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for Protein Degradation
-
Cell Treatment: Jurkat cells were seeded at a density of 1 x 10⁶ cells/mL and treated with varying concentrations of this compound or DMSO (vehicle control) for the indicated times.
-
Cell Lysis: After treatment, cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against PTPN2, PTP1B, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis was performed using ImageJ or similar software to quantify the protein levels relative to the loading control. The DC₅₀ values were calculated from the dose-response curves.
T-Cell Proliferation Assay
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors using Ficoll-Paque density gradient centrifugation. T-cells were then purified from PBMCs using a pan-T-cell isolation kit.
-
Cell Labeling: T-cells were labeled with carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Stimulation and Treatment: CFSE-labeled T-cells were seeded in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies. The cells were then treated with different concentrations of this compound or DMSO.
-
Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis: After incubation, cells were harvested and analyzed by flow cytometry. T-cell proliferation was measured by the dilution of the CFSE signal.
IFN-γ-Mediated Cancer Cell Growth Inhibition Assay
-
Co-culture Setup: B16F10 melanoma cells were seeded in a 96-well plate. After 24 hours, activated T-cells (pre-stimulated as described in section 4.3) were added to the wells containing the B16F10 cells.
-
Treatment: The co-culture was treated with a fixed concentration of IFN-γ and varying concentrations of this compound or DMSO.
-
Incubation: The plate was incubated for an additional 72 hours.
-
Viability Assay: The viability of the B16F10 cells was assessed using a CellTiter-Glo luminescent cell viability assay or by staining with crystal violet and measuring the absorbance.
Conclusion
This compound is a highly potent and selective degrader of PTPN2. The in vitro data robustly support its mechanism of action and its potential to enhance T-cell-mediated anti-tumor responses. The experimental protocols provided herein offer a foundation for further investigation and validation of this compound and similar molecules in the field of targeted protein degradation and cancer immunotherapy.
References
Methodological & Application
Application Notes and Protocols for PVD-06 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PVD-06, a subtype-selective and efficient proteolysis-targeting chimera (PROTAC) degrader of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), in preclinical in vivo mouse models of cancer.
Introduction to this compound
This compound is a novel small molecule that selectively induces the degradation of PTPN2, a key negative regulator of inflammatory signaling pathways.[1][2] By targeting PTPN2 for degradation, this compound enhances T-cell activation and augments interferon-gamma (IFN-γ)-mediated anti-tumor responses.[1][2] Its high selectivity for PTPN2 over the closely related PTP1B phosphatase minimizes off-target effects, making it a promising candidate for cancer immunotherapy.[1][2] this compound operates through a ubiquitination- and proteasome-dependent mechanism to achieve targeted protein degradation.[1][2]
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to PTPN2 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of PTPN2, marking it for degradation by the proteasome. The degradation of PTPN2 leads to the activation of downstream signaling pathways, including the JAK-STAT pathway, which enhances the expression of genes involved in anti-tumor immunity.
Quantitative Data Summary
While specific in vivo efficacy data for this compound is not yet publicly available, the following tables illustrate the expected data presentation format based on typical preclinical studies with similar compounds.
Table 1: Illustrative In Vivo Efficacy of this compound in B16F10 Syngeneic Mouse Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle | i.p., q.d. | 1500 ± 150 | - |
| This compound (25 mg/kg) | i.p., q.d. | 800 ± 90 | 46.7 |
| This compound (50 mg/kg) | i.p., q.d. | 450 ± 60 | 70.0 |
| Anti-PD-1 | i.p., twice weekly | 900 ± 100 | 40.0 |
| This compound (50 mg/kg) + Anti-PD-1 | Combination | 200 ± 30 | 86.7 |
Table 2: Illustrative Pharmacodynamic Analysis of PTPN2 Degradation in Tumors
| Treatment Group | Time Point | PTPN2 Protein Level (% of Vehicle) ± SEM |
| Vehicle | 24h post-dose | 100 ± 10 |
| This compound (50 mg/kg) | 4h post-dose | 35 ± 5 |
| This compound (50 mg/kg) | 24h post-dose | 20 ± 4 |
| This compound (50 mg/kg) | 48h post-dose | 45 ± 7 |
Experimental Protocols
B16F10 Syngeneic Mouse Model for Efficacy Studies
This protocol describes the use of the B16F10 murine melanoma model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
B16F10 melanoma cells
-
C57BL/6 mice (female, 6-8 weeks old)
-
RPMI-1640 medium with 10% FBS
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
-
Calipers
Protocol:
-
Cell Culture: Culture B16F10 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation: On the day of inoculation, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 2 x 10⁶ cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (2 x 10⁵ cells) into the right flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups.
-
This compound Administration: Prepare this compound in the recommended vehicle. Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study. Tumors can be excised for further analysis.
Pharmacodynamic Analysis of PTPN2 Degradation
This protocol outlines the procedure for assessing the in vivo degradation of PTPN2 in tumor tissue following this compound administration.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and buffers
-
Western blot transfer system
-
Primary antibodies (anti-PTPN2, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Tissue Collection: At specified time points after this compound administration, euthanize mice and excise tumors.
-
Protein Extraction: Homogenize tumor tissue in RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against PTPN2 and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the PTPN2 signal to the loading control.
Concluding Remarks
This compound represents a promising new agent for cancer immunotherapy by targeting PTPN2 for degradation. The protocols and guidelines provided here offer a framework for the preclinical evaluation of this compound in relevant in vivo mouse models. Careful experimental design and execution are crucial for obtaining reliable and reproducible data to support the further development of this novel therapeutic.
References
Application Notes and Protocols for PVD-06 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVD-06 is a potent and subtype-selective degrader of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2). As a member of the PROTAC (Proteolysis Targeting Chimera) family, this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of PTPN2.[1][2] PTPN2 is a key negative regulator of inflammatory signaling pathways, and its targeted degradation has emerged as a promising strategy in cancer immunotherapy.[1][2] this compound has been shown to promote T cell activation and enhance the anti-proliferative effects of interferon-gamma (IFN-γ) in cancer cell lines.[1]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing PTPN2 degradation, evaluating cellular viability, and analyzing the effects on apoptosis and the cell cycle.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to PTPN2 and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin to PTPN2, marking it for degradation by the proteasome. This targeted degradation of PTPN2 leads to the enhancement of downstream signaling pathways that are normally suppressed by PTPN2, such as the JAK-STAT pathway, resulting in increased sensitivity to cytokines like IFN-γ and enhanced T cell activation.[1]
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published findings.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (PTPN2/TC-PTP) | Jurkat | 217 nM | [3] |
| DC₅₀ (PTP1B) | Jurkat | > 13 µM | [3] |
| Selectivity Index (PTPN2 vs PTP1B) | - | > 60-fold | [1] |
Experimental Protocols
Protocol 1: Assessment of PTPN2 Degradation by Western Blot
This protocol describes how to treat cells with this compound and assess the degradation of PTPN2 protein levels using Western blotting.
Materials:
-
This compound
-
Cell line of interest (e.g., Jurkat for suspension cells, B16-F10 for adherent cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PTPN2 and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
Adherent cells (e.g., B16-F10): Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Suspension cells (e.g., Jurkat): Seed cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a dose-response from 10 nM to 5 µM). Include a vehicle control (DMSO).
-
Replace the existing medium with the this compound containing medium.
-
Incubate for a specified time (e.g., 24 hours). A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended for initial characterization.
-
-
Cell Lysis:
-
Adherent cells: Wash cells twice with ice-cold PBS, then add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Suspension cells: Pellet the cells by centrifugation (300 x g for 5 minutes), wash once with ice-cold PBS, and resuspend the pellet in 100-200 µL of ice-cold RIPA buffer.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE, protein transfer, antibody incubation, and detection according to standard Western blot procedures.
-
Caption: Workflow for Western Blot Analysis.
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol uses a colorimetric assay (e.g., MTT or WST-1) to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the wells (or 10 µL of a 10x stock). Include vehicle controls and wells with medium only (background).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Alternatively, for MTT, add 10 µL of MTT reagent and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells after this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with PI
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (containing floating cells), wash the adherent cells with PBS, and detach them using trypsin. Combine the detached cells with the cells from the medium.
-
Suspension cells: Collect the cells directly from the culture.
-
-
Staining:
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Pellet the fixed cells by centrifugation (500 x g for 5 minutes).
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal to properly resolve the G0/G1 and G2/M peaks.
Caption: Workflow for Cellular Assays.
Concluding Remarks
The protocols provided herein serve as a comprehensive guide for the in vitro characterization of this compound. As with any experimental work, optimization of parameters such as cell density, compound concentration, and incubation time may be necessary for specific cell lines and experimental questions. It is recommended to perform initial dose-response and time-course experiments to determine the optimal conditions for your system. Careful execution of these protocols will enable researchers to effectively utilize this compound as a tool to investigate the biological roles of PTPN2 and to explore its therapeutic potential.
References
Application Notes and Protocols for PVD-06 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVD-06 is a potent and subtype-selective PROTAC (Proteolysis Targeting Chimera) designed to target Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) for degradation.[1] As a key negative regulator in inflammatory signaling pathways, PTPN2 has emerged as a significant target for cancer immunotherapy.[1] this compound operates by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to PTPN2, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation of PTPN2 enhances T-cell activation and augments interferon-gamma (IFN-γ)-mediated anti-cancer effects, making this compound a valuable tool for preclinical cancer research.[1]
These application notes provide an overview of this compound and detailed protocols for its use in both in vitro and conceptual in vivo preclinical studies.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to PTPN2 and another ligand that recruits the VHL E3 ubiquitin ligase. This binding induces the formation of a ternary complex between this compound, PTPN2, and VHL, leading to the ubiquitination of PTPN2 and its subsequent degradation by the 26S proteasome. The degradation of PTPN2 results in the enhancement of downstream signaling pathways, such as the JAK-STAT pathway, promoting an anti-tumor immune response.
References
Application Notes and Protocols: Western Blot Analysis for PTPN2 Degradation by PVD-06
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) has emerged as a significant target in cancer immunotherapy. Its inhibition can enhance anti-tumor immune responses. PVD-06 is a novel, subtype-selective Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of PTPN2. This document provides detailed application notes and protocols for the analysis of this compound-mediated PTPN2 degradation using Western blotting, a fundamental technique for quantifying protein levels in cell lysates.
This compound functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to PTPN2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] This targeted degradation approach offers a powerful tool for studying the downstream effects of PTPN2 loss and for the development of novel therapeutics.
Data Presentation: Quantitative Analysis of this compound Activity
The efficacy of a PROTAC degrader is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Emax). The following table summarizes the reported quantitative data for this compound-induced PTPN2 degradation in Jurkat cells, a human T lymphocyte cell line.
| Parameter | Value | Cell Line | Notes |
| DC50 | 217 nM | Jurkat | Represents the concentration of this compound required to degrade 50% of PTPN2.[1][2][5] |
| Emax | >60-fold selective for PTPN2 over PTP1B | Jurkat | While a specific Emax value for PTPN2 degradation is not explicitly stated in the provided search results, the high selectivity index indicates a potent and specific degradation of PTPN2.[1][3][4][5] |
| Time Course | 1-48 hours | Jurkat | Degradation of PTPN2 is observed in a time-dependent manner within this range.[1][2] |
| Concentration Range | 0.1 - 10 µM | Jurkat | Effective degradation of PTPN2 is observed within this concentration range.[1][2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz.
This compound Mechanism of Action
Caption: Mechanism of this compound-induced PTPN2 degradation.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of PTPN2.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 0.5, 1, 5, 10 µM) for different time points (e.g., 1, 4, 8, 16, 24, 48 hours).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Cell Harvesting: After treatment, collect the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
Western Blot Protocol for PTPN2 Degradation
-
Cell Lysis:
-
Lyse the cell pellets in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for PTPN2 (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) on the same or a separate membrane.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the PTPN2 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of PTPN2 degradation relative to the vehicle-treated control.
-
Conclusion
This document provides a comprehensive guide for the Western blot analysis of PTPN2 degradation induced by the PROTAC this compound. The detailed protocols and visual workflows are intended to assist researchers in accurately quantifying the efficacy of this novel degrader and in furthering the understanding of PTPN2's role in various signaling pathways and diseases. Adherence to these protocols will enable the generation of robust and reproducible data, which is critical for the advancement of PTPN2-targeted drug discovery and development.
References
Flow cytometry assays to measure T cell activation by PVD-06
Application Notes and Protocols
Topic: Flow Cytometry Assays to Measure T Cell Activation by PVD-06
Audience: Researchers, scientists, and drug development professionals.
Introduction
T cell activation is a cornerstone of the adaptive immune response and a critical process in cancer immunotherapy.[1][2] This activation initiates a cascade of events, including the expression of specific cell surface markers, proliferation, and the secretion of effector cytokines.[3] A key negative regulator of T cell activation is the Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), making it an attractive target for therapeutic intervention.[4][5]
This compound is a novel, subtype-selective small molecule degrader of PTPN2.[4][5] By inducing the ubiquitination and subsequent proteasomal degradation of PTPN2, this compound effectively removes a key inhibitory signal, thereby promoting T cell activation and enhancing anti-tumor immune responses.[4][5]
These application notes provide detailed protocols for three distinct flow cytometry-based assays designed to quantify the immunostimulatory effects of this compound on T cells:
-
Analysis of T Cell Activation Marker Expression: Measures the upregulation of surface proteins like CD25 and CD69.
-
Intracellular Cytokine Staining (ICS): Quantifies the production of key effector cytokines such as IFN-γ and TNF-α.
-
T Cell Proliferation Assay: Assesses the extent of cell division using the cell-permeable dye CFSE.
This compound Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC) that selectively binds to PTPN2 and the VHL E3 ubiquitin ligase, leading to the targeted degradation of PTPN2. The removal of this phosphatase enhances signaling downstream of the T cell receptor (TCR), promoting a robust activation response.
Experimental Assays and Data
The following tables summarize representative data from flow cytometry experiments designed to assess T cell activation following treatment with this compound. Experiments are performed on isolated human peripheral blood mononuclear cells (PBMCs) stimulated with sub-optimal levels of anti-CD3/CD28 antibodies in the presence or absence of this compound.
Table 1: Upregulation of T Cell Activation Markers (Data represents the percentage of parent T cell population expressing the marker after 48 hours of stimulation)
| Treatment Group | T Cell Subset | % CD69+ | % CD25+ |
| Unstimulated Control | CD4+ | 2.1% | 3.5% |
| CD8+ | 1.8% | 2.9% | |
| Anti-CD3/CD28 (Low Dose) | CD4+ | 25.4% | 30.1% |
| CD8+ | 22.8% | 28.5% | |
| Anti-CD3/CD28 + this compound | CD4+ | 48.7% | 55.6% |
| CD8+ | 45.2% | 51.3% |
Table 2: Intracellular Cytokine Production (Data represents the percentage of parent T cell population producing the cytokine after 24 hours of stimulation, with Brefeldin A added for the final 4 hours)
| Treatment Group | T Cell Subset | % IFN-γ+ | % TNF-α+ |
| Unstimulated Control | CD4+ | 0.5% | 0.8% |
| CD8+ | 1.1% | 1.5% | |
| Anti-CD3/CD28 (Low Dose) | CD4+ | 10.2% | 15.7% |
| CD8+ | 18.5% | 22.4% | |
| Anti-CD3/CD28 + this compound | CD4+ | 25.8% | 34.1% |
| CD8+ | 40.3% | 45.9% |
Table 3: T Cell Proliferation (CFSE Assay) (Data acquired after 96 hours of stimulation)
| Treatment Group | Proliferation Index | % Divided Cells |
| Unstimulated Control | 1.05 | 4.5% |
| Anti-CD3/CD28 (Low Dose) | 1.98 | 45.8% |
| Anti-CD3/CD28 + this compound | 3.15 | 85.2% |
Experimental Workflow
A generalized workflow for assessing T cell activation by this compound involves cell isolation, stimulation, and subsequent analysis using one of the three detailed protocols.
Protocol 1: Analysis of T Cell Activation Markers
This protocol details the measurement of early (CD69) and late (CD25, HLA-DR) activation markers on the surface of CD4+ and CD8+ T cells.[6][7]
A. Materials
-
PBMCs isolated from healthy donors.
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin).
-
Stimulation antibodies: anti-CD3 (plate-bound or soluble) and anti-CD28 (soluble).[8]
-
This compound (and vehicle control, e.g., DMSO).
-
FACS Buffer: PBS + 2% FBS + 1 mM EDTA.
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25.
-
Viability Dye (e.g., 7-AAD or a fixable viability stain).[6]
B. Procedure
-
Cell Plating: Resuspend PBMCs in complete RPMI medium to a concentration of 1 x 10⁶ cells/mL.[8]
-
Stimulation: Add 1 x 10⁵ cells per well to a 96-well plate pre-coated with anti-CD3 antibody. Add soluble anti-CD28 antibody.
-
Treatment: Add this compound or vehicle control to the respective wells at the desired final concentration. Include unstimulated wells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.[6]
-
Harvest Cells: Gently resuspend and transfer cells to V-bottom plates or FACS tubes. Centrifuge at 350 x g for 5 minutes and discard the supernatant.
-
Staining:
-
Wash cells once with 200 µL of cold FACS buffer.
-
Prepare an antibody cocktail containing anti-CD3, CD4, CD8, CD69, and CD25 at pre-titrated optimal concentrations.
-
Resuspend the cell pellet in 100 µL of the antibody cocktail.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Wash: Add 200 µL of FACS buffer, centrifuge at 350 x g for 5 minutes, and discard the supernatant. Repeat the wash step.
-
Viability Stain: Resuspend cells in 100 µL of FACS buffer containing a viability dye (e.g., 7-AAD) and incubate for 5-10 minutes just before analysis.[7]
-
Acquisition: Analyze samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 lymphocyte events) for robust analysis.
Protocol 2: Intracellular Cytokine Staining (ICS)
This protocol is for detecting the production of cytokines within T cells, providing a measure of their effector function.[9][10]
A. Materials
-
All materials from Protocol 1.
-
Protein Transport Inhibitor: Brefeldin A or Monensin.[11]
-
Fixation/Permeabilization Buffer Kit.
-
Fluorochrome-conjugated intracellular antibodies: anti-IFN-γ, anti-TNF-α.
B. Procedure
-
Cell Plating, Stimulation, and Treatment: Follow steps 1-3 from Protocol 1.
-
Incubation: Incubate the plate for 20 hours at 37°C, 5% CO₂.
-
Protein Transport Inhibition: Add Brefeldin A (e.g., at 10 µg/mL) to all wells and incubate for an additional 4-6 hours.[11]
-
Harvest Cells: Follow step 5 from Protocol 1.
-
Surface Staining:
-
Wash cells once with cold FACS buffer.
-
Prepare a surface antibody cocktail (anti-CD3, CD4, CD8) and a viability dye (must be a fixable type).
-
Resuspend cells in the cocktail and incubate for 20-30 minutes at 4°C in the dark.
-
-
Wash: Wash cells twice with FACS buffer as described previously.
-
Fix and Permeabilize:
-
Intracellular Staining:
-
Prepare an intracellular antibody cocktail (anti-IFN-γ, anti-TNF-α) diluted in Permeabilization Buffer.
-
Resuspend the fixed/permeabilized cell pellet in 100 µL of the intracellular cocktail.
-
Incubate for 30 minutes at room temperature in the dark.[12]
-
-
Final Wash: Wash cells twice with Permeabilization Buffer.
-
Acquisition: Resuspend the final cell pellet in FACS buffer and acquire on a flow cytometer.
Protocol 3: T Cell Proliferation Assay (CFSE)
This assay uses Carboxyfluorescein Succinimidyl Ester (CFSE), a dye that is diluted by half with each cell division, allowing for the visualization of successive generations of proliferating cells.[13][14]
A. Materials
-
All materials from Protocol 1 (excluding viability dye, as dead cells can be gated out based on CFSE signal and scatter).
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit or equivalent).
-
PBS (Phosphate-Buffered Saline).
B. Procedure
-
Cell Preparation: Isolate PBMCs and resuspend at 1-10 x 10⁶ cells/mL in pre-warmed PBS.[15]
-
CFSE Labeling:
-
Add an equal volume of 2x final concentration CFSE solution (typically 1-5 µM final concentration) to the cell suspension.[15] Mix quickly.
-
Incubate for 10 minutes at 37°C, protected from light.[13][15]
-
Quench the reaction by adding 5 volumes of cold complete RPMI medium and incubate for 5 minutes on ice.
-
Wash the cells twice with complete RPMI medium to remove excess unbound dye.
-
-
Cell Plating, Stimulation, and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI medium at 1 x 10⁶ cells/mL.
-
Follow steps 2-3 from Protocol 1 to set up stimulation and treatment conditions. Reserve some labeled, unstimulated cells as a control for baseline fluorescence.[16]
-
-
Incubation: Incubate the plate for 96 hours (4 days) at 37°C, 5% CO₂.
-
Harvest and Stain:
-
Harvest cells as described in Protocol 1.
-
Perform surface staining for T cell markers (e.g., anti-CD3, CD4, CD8) as described in step 6 of Protocol 1.
-
-
Wash and Acquire:
-
Wash cells twice with FACS buffer.
-
Resuspend in FACS buffer and acquire on a flow cytometer, ensuring the detector for CFSE (typically FITC channel) is set appropriately to visualize multiple peaks of dilution.
-
References
- 1. sartorius.com [sartorius.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. T-Cell Activation | Sartorius [sartorius.com]
- 4. Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Intracellular Cytokine Staining Protocol [anilocus.com]
- 11. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 12. youtube.com [youtube.com]
- 13. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: A Comparative Analysis of PTPN2 Inhibition via Lentiviral shRNA Knockdown and PVD-06 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator of various signaling pathways, including the JAK/STAT and epidermal growth factor receptor (EGFR) pathways. Its role in modulating immune responses and cell proliferation has made it an attractive target for therapeutic intervention in oncology and autoimmune diseases. This document provides a detailed comparison of two distinct methods for inhibiting PTPN2 function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and treatment with the small molecule degrader, PVD-06.
Lentiviral shRNA knockdown offers a robust and long-term solution for silencing PTPN2 expression at the genetic level. This method is ideal for creating stable cell lines with constitutive PTPN2 downregulation, enabling in-depth studies of the long-term consequences of PTPN2 loss.
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the PTPN2 protein.[1][2] As a small molecule, it allows for acute, dose-dependent, and reversible control of PTPN2 levels, making it a valuable tool for studying the immediate effects of PTPN2 inhibition and for potential therapeutic applications.
These application notes provide a comprehensive overview of both methodologies, including their mechanisms of action, experimental protocols, and a comparative summary of their effects on cellular signaling.
Mechanisms of Action
Lentiviral shRNA Knockdown of PTPN2
Lentiviral vectors are used to deliver a short hairpin RNA (shRNA) sequence targeting the PTPN2 mRNA. Once transduced into the target cell, the shRNA is processed by the cell's RNA interference (RNAi) machinery, leading to the degradation of the PTPN2 mRNA and subsequent reduction in PTPN2 protein expression. This results in a stable and long-term "knockdown" of the gene.
This compound Treatment
This compound is a heterobifunctional molecule that simultaneously binds to the PTPN2 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of PTPN2, marking it for degradation by the proteasome. This "chemical knockdown" is rapid, dose-dependent, and can be reversed by withdrawing the compound.
Signaling Pathways and Experimental Workflows
Quantitative Data Summary
| Parameter | Lentiviral shRNA Knockdown of PTPN2 | This compound Treatment |
| Target | PTPN2 mRNA | PTPN2 Protein |
| Mechanism | RNA interference leading to mRNA degradation | Proteasome-mediated protein degradation |
| Efficiency | >70-80% knockdown achievable in various cell lines.[3] | DC50 of 217 nM in Jurkat cells.[1] |
| Kinetics | Stable, long-term knockdown | Rapid and transient; dependent on compound presence |
| Control | Limited temporal control | Dose- and time-dependent control |
| Off-Target Effects | Potential for off-target effects of shRNA sequences | Potential for off-target protein degradation |
| Reversibility | Generally irreversible | Reversible upon compound withdrawal |
| Effect on pSTAT1 | Increased and prolonged phosphorylation of STAT1.[4][5] | Increased STAT1 phosphorylation. |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of PTPN2 and Generation of Stable Cell Lines
This protocol outlines the steps for transducing mammalian cells with lentiviral particles carrying an shRNA targeting PTPN2 and selecting for a stable cell line using puromycin.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cancer cell line
-
Lentiviral vector with PTPN2 shRNA and puromycin resistance gene
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
Complete cell culture medium
-
Puromycin dihydrochloride[6]
-
Polybrene[7]
-
Phosphate-buffered saline (PBS)
Procedure:
Part A: Lentivirus Production (in HEK293T cells)
-
Day 0: Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Day 1: Co-transfect the HEK293T cells with the PTPN2 shRNA lentiviral vector and the packaging and envelope plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Day 2: After 12-18 hours, carefully remove the transfection medium and replace it with fresh complete medium.
-
Day 3 & 4: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests and filter through a 0.45 µm filter to remove cell debris. The viral supernatant can be used immediately or aliquoted and stored at -80°C.
Part B: Transduction of Target Cells
-
Day 1: Plate the target cancer cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[6]
-
Day 2: Remove the medium and replace it with fresh medium containing Polybrene at a final concentration of 4-8 µg/mL. Add the desired amount of lentiviral supernatant (a range of multiplicities of infection, MOI, should be tested). Incubate overnight.
-
Day 3: Remove the virus-containing medium and replace it with fresh complete medium.[10] Incubate for another 24 hours.
Part C: Puromycin Selection for Stable Cell Line
-
Day 4 onwards: Begin selection by replacing the medium with fresh complete medium containing the appropriate concentration of puromycin. The optimal puromycin concentration should be determined beforehand by performing a kill curve on the parental cell line.[8]
-
Replace the puromycin-containing medium every 2-3 days.[6]
-
Continue selection for 1-2 weeks until non-transduced cells are eliminated and stable, resistant colonies are visible.
-
Expand individual colonies or a pooled population of resistant cells.
-
Verify PTPN2 knockdown efficiency by Western blot or qRT-PCR.
Protocol 2: this compound Treatment and Western Blot Analysis
This protocol describes the treatment of cancer cell lines with this compound to induce PTPN2 degradation and subsequent analysis by Western blot.
Materials:
-
Target cancer cell line
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[11]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PTPN2, anti-pSTAT1, anti-STAT1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
Part A: this compound Treatment
-
Day 1: Plate the target cancer cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Day 2: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) for various time points (e.g., 4, 8, 24 hours) to determine the optimal conditions for PTPN2 degradation. Include a vehicle control (e.g., DMSO).
Part B: Cell Lysis and Protein Quantification
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[12]
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA assay.
Part C: Western Blot Analysis
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PTPN2, anti-pSTAT1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with antibodies against total STAT1 and a loading control (GAPDH or β-actin) to ensure equal protein loading.
Conclusion
Both lentiviral shRNA knockdown and this compound treatment are powerful tools for investigating the function of PTPN2. The choice of method depends on the specific experimental goals. Lentiviral shRNA is the preferred method for generating stable cell lines and studying the long-term effects of PTPN2 loss. This compound, on the other hand, offers acute and reversible control over PTPN2 protein levels, making it ideal for studying the immediate signaling consequences of PTPN2 inhibition and for exploring its therapeutic potential. By understanding the principles and protocols outlined in these application notes, researchers can effectively utilize these complementary approaches to advance our understanding of PTPN2 biology and its role in disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of PTPN2 loss on cell signalling and clinical outcome in relation to breast cancer subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deletion of the protein tyrosine phosphatase gene PTPN2 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. addgene.org [addgene.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 11. bio-rad.com [bio-rad.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of PTPN2 Inhibition via CRISPR-Cas9 Knockout and PVD-06 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) has emerged as a critical negative regulator in anti-tumor immunity. By dephosphorylating key signaling molecules such as JAK1, STAT1, and STAT3, PTPN2 dampens the cellular response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[1][2] This inhibitory role makes PTPN2 an attractive therapeutic target for enhancing cancer immunotherapy. Two primary methods for negating PTPN2 function are genetic knockout using CRISPR-Cas9 technology and targeted protein degradation using small molecules like PVD-06. This document provides a detailed comparison of these two approaches, including their mechanisms of action, downstream effects, and protocols for their implementation.
This compound is a subtype-selective and efficient degrader of PTPN2.[3][4][5] It operates through a proteolysis-targeting chimera (PROTAC) mechanism, inducing the ubiquitination and subsequent proteasomal degradation of PTPN2.[4] In contrast, CRISPR-Cas9 offers a permanent solution by directly editing the PTPN2 gene, leading to a complete and heritable loss of protein expression. Both methods ultimately aim to enhance T-cell activation and cytokine signaling to bolster anti-tumor immune responses.
Comparative Data Summary
The following tables summarize the quantitative data available for both CRISPR-Cas9 knockout of PTPN2 and treatment with the this compound degrader. It is important to note that the data are compiled from different studies and experimental systems, which should be taken into consideration when making direct comparisons.
| Parameter | CRISPR-Cas9 PTPN2 Knockout | This compound | Cell Type | Reference |
| PTPN2 Protein Level | Complete Ablation | DC50: 217 nM | Jurkat T-cells | [3] |
| Selectivity | Gene-specific | >60-fold selective for PTPN2 over PTP1B | Jurkat T-cells | [3] |
Table 1: Comparison of PTPN2 Depletion Efficiency and Selectivity. This table highlights the fundamental differences in how each method removes PTPN2. CRISPR-Cas9 provides a complete knockout, while this compound's effect is dose-dependent.
| Downstream Effect | CRISPR-Cas9 PTPN2 Knockout | This compound | Cell Type | Reference |
| IFN-γ Signaling | Increased STAT1 phosphorylation | Amplifies IFN-γ-mediated effects | Varies | [1][4] |
| T-Cell Activation | Enhanced T-cell activation and cytokine production (e.g., IL-2) | Promotes T-cell activation | Varies | [4] |
| Tumor Cell Growth Inhibition | Sensitizes tumor cells to immunotherapy | Amplifies IFN-γ-mediated B16F10 cell growth inhibition | B16F10 melanoma cells | [4] |
Table 2: Comparison of Downstream Cellular Effects. Both methodologies lead to a potentiation of immune-stimulatory pathways, ultimately enhancing anti-tumor responses.
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of PTPN2 inhibition and the resulting downstream signaling cascade, the following diagrams are provided.
References
PVD-06: A Chemical Probe for Interrogating PTPN2 Biology
Last Updated: November 20, 2025
Introduction
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator of various signaling pathways, including the JAK/STAT and T-cell receptor (TCR) signaling cascades.[1][2][3] Its role in modulating immune responses has identified it as a compelling target for cancer immunotherapy.[4][5] PVD-06 is a potent and subtype-selective chemical probe that mediates the degradation of PTPN2.[4] Developed as a heterobifunctional degrader, this compound utilizes a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of PTPN2.[4] This targeted degradation provides a powerful tool for researchers to investigate the biological functions of PTPN2 in various cellular contexts. These application notes provide detailed protocols for the use of this compound as a chemical probe for PTPN2 biology.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Cell Line | Value | Reference |
| PTPN2 Degradation DC₅₀ | Jurkat | 217 nM | [2] |
| PTP1B Degradation DC₅₀ | Jurkat | > 13 µM | [2] |
| PTPN2/PTP1B Selectivity Index | Jurkat | > 60-fold | [4] |
Table 2: Cellular Activity of a Representative PTPN2/N1 Degrader (Cmpd-1) in B16F10 Cells
| Parameter | Value | Reference |
| PTPN2 Degradation DC₅₀ (HiBiT assay) | 0.044 µM | [6] |
| PTPN1 Degradation DC₅₀ (Western Blot) | Comparable to PTPN2 | [6] |
| pSTAT1 HTRF IC₅₀ | Not explicitly stated for this compound, but degraders enhance pSTAT1 signaling | [3] |
Signaling Pathways and Experimental Workflows
PTPN2 Signaling Pathway
Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) is a key negative regulator in multiple signaling pathways. It directly dephosphorylates and inactivates Janus kinases (JAK1, JAK3) and Signal Transducers and Activators of Transcription (STAT1, STAT3, STAT5), thereby dampening cytokine signaling, such as the interferon-gamma (IFN-γ) pathway.[7] PTPN2 also negatively regulates T-cell receptor (TCR) signaling by dephosphorylating and inactivating Src family kinases like LCK and FYN.[6] By degrading PTPN2, this compound removes this inhibitory control, leading to enhanced downstream signaling, which can promote anti-tumor immunity.
Caption: PTPN2 negatively regulates TCR and IFN-γ signaling.
This compound Mechanism of Action
This compound is a heterobifunctional degrader that co-opts the cell's natural protein disposal machinery. It simultaneously binds to PTPN2 and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity induces the poly-ubiquitination of PTPN2, marking it for degradation by the 26S proteasome. The degradation of PTPN2 removes its phosphatase activity, leading to the sustained phosphorylation and activation of its downstream targets.
Caption: this compound induces proteasomal degradation of PTPN2.
Experimental Protocols
Cellular PTPN2 Degradation Assay
This protocol describes the evaluation of this compound-induced PTPN2 degradation in a cellular context using Western blotting.
a. Cell Culture and Treatment:
-
Culture Jurkat cells (or other suitable cell lines) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
b. Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA lysis buffer (e.g., Thermo Fisher Scientific, Cat# 89900) containing a protease inhibitor cocktail (e.g., Sigma-Aldrich, Cat# P8340).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit (e.g., Thermo Fisher Scientific, Cat# 23225).
c. Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PTPN2 (e.g., Proteintech, Cat# 11214-1-AP, 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody, such as GAPDH (e.g., Proteintech, Cat# 60004-1-Ig, 1:5000 dilution) or Vinculin.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.
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Wash the membrane three times with TBST for 10 minutes each.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
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Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct engagement of this compound with PTPN2 in a cellular environment.[5][8][9] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
a. Cell Treatment and Heating:
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Treat cultured cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Harvest and resuspend the cells in PBS containing a protease inhibitor cocktail.
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Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.[7]
b. Lysis and Protein Analysis:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
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Transfer the supernatant to new tubes and analyze the amount of soluble PTPN2 by Western blotting as described in Protocol 1.
-
Plot the band intensity of soluble PTPN2 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
In Vivo PTPN2 Degradation and Pharmacodynamic Study
This protocol outlines a procedure to assess the in vivo efficacy of this compound in a mouse model.
a. Animal Model and Dosing:
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Use an appropriate mouse model, such as C57BL/6 mice for syngeneic tumor models (e.g., B16F10 melanoma).
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For a representative study, a dosing regimen similar to that used for other PTPN2/N1 degraders can be adapted: administer this compound intravenously (IV) at a dose of 100 mg/kg every 4 days.[3][6]
-
Include a vehicle-treated control group.
b. Sample Collection and Analysis:
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At the end of the treatment period (e.g., 2 hours after the final dose), euthanize the mice.
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Harvest spleens or tumors and prepare single-cell suspensions.
-
For splenocytes, lyse red blood cells using an RBC lysis buffer.
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Lyse the cells and perform Western blotting for PTPN2 and downstream signaling molecules (e.g., phosphorylated STAT1) as described in Protocol 1 to assess target degradation and pharmacodynamic effects.
c. Tumor Growth Inhibition Studies:
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For cancer immunotherapy studies, implant tumor cells (e.g., B16F10) subcutaneously into C57BL/6 mice.
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Once tumors are established, randomize mice into treatment groups (e.g., vehicle, this compound, anti-PD-1 antibody, this compound + anti-PD-1 antibody).
-
Administer treatments as per the defined schedule.
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Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
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At the end of the study, harvest tumors and analyze the tumor microenvironment by flow cytometry or immunohistochemistry for immune cell infiltration (e.g., CD8+ T cells).
Conclusion
This compound is a valuable chemical probe for elucidating the biological roles of PTPN2. Its high potency and selectivity for PTPN2 degradation allow for precise interrogation of PTPN2-mediated signaling pathways. The protocols provided herein offer a framework for utilizing this compound to study PTPN2 function in vitro and in vivo, with potential applications in cancer immunology and drug development. Researchers should optimize these protocols for their specific cell types and experimental conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting PVD-06 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential instability issues with the selective PROTAC PTPN2 degrader, PVD-06, in solution. The following information is intended to serve as a comprehensive resource for addressing common challenges that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the activity of my this compound solution over a short period. What could be the cause?
A rapid loss of this compound activity in solution could be attributed to several factors, primarily related to its chemical stability. As a PROTAC, this compound is a complex molecule, and its degradation can be influenced by the solvent, pH, temperature, and exposure to light. It is crucial to ensure proper handling and storage conditions to maintain its efficacy.
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in DMSO.[1][2] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years. In solvent, it should be stored at -80°C for up to six months.[2] Repeated freeze-thaw cycles should be avoided.
Q3: My this compound solution, prepared in an aqueous buffer from a DMSO stock, appears cloudy or shows precipitation. What should I do?
Precipitation indicates that the solubility of this compound in the final aqueous buffer is limited. While this compound is soluble in DMSO at high concentrations, its solubility can decrease significantly when diluted into aqueous solutions. To address this, consider the following:
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Increase the percentage of organic co-solvent: If your experimental conditions permit, increasing the proportion of DMSO or adding other co-solvents like PEG300 may help maintain solubility.[1][2]
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Sonication: Gentle sonication can help to redissolve small amounts of precipitate.[1]
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pH adjustment: The pH of the aqueous buffer can influence the solubility of this compound. Experimenting with different pH values within a physiologically relevant range may improve solubility.
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Use of solubilizing agents: The use of agents like Tween-80 or SBE-β-CD can enhance the solubility of hydrophobic compounds in aqueous solutions.[1][2]
Q4: I suspect my this compound is degrading. What are the likely degradation pathways?
While specific degradation pathways for this compound have not been extensively documented in the provided search results, potential degradation could occur through hydrolysis of labile functional groups within the molecule, such as the linker or the ligands, particularly at non-neutral pH. Oxidation is another common degradation pathway for organic molecules.
Q5: How can I experimentally assess the stability of my this compound solution?
A stability-indicating HPLC method is the most reliable way to assess the integrity of your this compound solution over time. This involves monitoring the peak corresponding to this compound and observing the appearance of any new peaks that might indicate degradation products.
Troubleshooting Guide: this compound Instability in Solution
This guide provides a systematic approach to identifying and resolving potential instability issues with this compound.
| Observation | Potential Cause | Recommended Action |
| Decreased biological activity | Chemical degradation of this compound. | Prepare fresh solutions of this compound for each experiment. Assess stability using an HPLC method. |
| Precipitation in aqueous solution | Poor solubility. | Increase the concentration of organic co-solvent (e.g., DMSO), use sonication, adjust the pH of the buffer, or add solubilizing agents like Tween-80 or SBE-β-CD.[1][2] |
| Change in solution color | Potential degradation or oxidation. | Protect the solution from light by using amber vials or wrapping the container in foil. Prepare solutions in de-gassed solvents to minimize oxidation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the vial of powdered this compound to equilibrate to room temperature before opening.
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Add the appropriate volume of newly opened, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).[1]
-
If necessary, use ultrasonic treatment to aid dissolution.[1]
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Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C.[2]
Protocol 2: General Procedure for Assessing this compound Stability by HPLC
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Prepare a fresh solution of this compound in the desired experimental solvent at a known concentration.
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Inject an aliquot of the freshly prepared solution into a validated HPLC system to obtain an initial chromatogram (t=0).
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Incubate the remaining solution under the experimental conditions (e.g., specific temperature, light exposure).
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At various time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the incubated solution into the HPLC system.
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Analyze the chromatograms to determine the percentage of this compound remaining relative to the initial time point. The appearance of new peaks may indicate degradation products.
Visualizations
This compound Mechanism of Action
Caption: The mechanism of action of this compound, a PROTAC that induces the degradation of the PTPN2 protein.
Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting the potential instability of this compound in solution.
References
Optimizing PVD-06 concentration for maximum PTPN2 degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PVD-06 for the targeted degradation of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small molecule degrader of PTPN2.[1] It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein. This compound works by simultaneously binding to PTPN2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the E3 ligase to tag PTPN2 with ubiquitin, marking it for degradation by the cell's proteasome.[1]
Q2: What is PTPN2 and its role in cellular signaling?
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is an enzyme that removes phosphate groups from tyrosine residues on other proteins.[2] It acts as a negative regulator in various signaling pathways, including the JAK-STAT pathway, which is crucial for immune responses.[2][3] By dephosphorylating key signaling molecules, PTPN2 can dampen immune cell activity.[3] This makes it an attractive therapeutic target in immuno-oncology, as its inhibition or degradation can enhance anti-tumor immunity.[1]
Q3: What are the key advantages of using this compound?
The primary advantage of this compound is its high subtype selectivity for PTPN2 over the structurally similar PTP1B.[1] This is crucial as PTPN2 and PTP1B have distinct biological functions.[1] this compound also demonstrates excellent proteome-wide degradation selectivity, minimizing off-target effects.[1]
Quantitative Data Summary
The following table summarizes the degradation potency and selectivity of this compound in Jurkat cells.
| Compound | Target | DC₅₀ (Degradation Concentration) | Selectivity (PTP1B/PTPN2) | Reference |
| This compound | PTPN2 (TC-PTP) | 217 nM | >60-fold | [4] |
| This compound | PTP1B | >13 µM | [4] |
Troubleshooting Guide
Problem: I am not observing any, or very low, PTPN2 degradation after treating my cells with this compound.
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Possible Cause 1: Suboptimal this compound Concentration.
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Suggested Solution: The optimal concentration of this compound can be cell-line dependent. Perform a dose-response experiment by treating your cells with a range of this compound concentrations (e.g., 10 nM to 5 µM) for a fixed time (e.g., 18-24 hours) to determine the DC₅₀ in your specific system.
-
-
Possible Cause 2: Inappropriate Incubation Time.
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Suggested Solution: The kinetics of protein degradation can vary. Perform a time-course experiment using a fixed, effective concentration of this compound (determined from your dose-response experiment) and harvest cells at different time points (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify the optimal treatment duration.
-
-
Possible Cause 3: Low or Absent VHL E3 Ligase Expression.
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Suggested Solution: this compound relies on the VHL E3 ligase to mediate PTPN2 degradation.[1] Confirm the expression of VHL in your cell line of choice via Western blot or qPCR. If VHL expression is low, consider using a different cell line known to have robust VHL expression (e.g., Jurkat cells).
-
-
Possible Cause 4: Proteasome Inhibition.
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Suggested Solution: Ensure that your experimental conditions do not inadvertently inhibit proteasome activity. As a control, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). A rescue of PTPN2 levels in the presence of the inhibitor would confirm that the degradation is proteasome-dependent.
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Problem: I am observing significant cell toxicity or death after this compound treatment.
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Possible Cause 1: this compound concentration is too high.
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Suggested Solution: High concentrations of any small molecule can lead to off-target toxicity. Reduce the concentration of this compound to the lowest effective concentration that achieves significant PTPN2 degradation. It is highly recommended to perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with your degradation experiments to monitor cellular health.
-
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Possible Cause 2: Off-target effects.
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Suggested Solution: While this compound is reported to be highly selective, cell-type-specific off-target effects can occur.[1] If toxicity persists even at low nanomolar concentrations, consider performing a proteomic analysis (e.g., mass spectrometry) to identify other proteins that may be degraded by this compound in your specific cell model.
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Problem: My results are inconsistent between experiments.
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Possible Cause 1: Reagent Instability.
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Suggested Solution: Ensure that the this compound stock solution is stored correctly, typically at -20°C or -80°C, and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Possible Cause 2: Variability in Cell Culture.
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Suggested Solution: Maintain consistent cell culture practices. Use cells within a specific passage number range, as protein expression profiles can change over time in culture. Ensure consistent cell seeding density, as confluency can affect cellular responses to treatment.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of PTPN2 Degradation
This protocol outlines the steps to assess the degradation of PTPN2 in a cellular context.
References
- 1. Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Protein tyrosine phosphatase non-receptor type 2 as the therapeutic target of atherosclerotic diseases: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to minimize off-target effects of PVD-06?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PVD-06, a selective Proteolysis Targeting Chimera (PROTAC) for the degradation of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a subtype-selective PROTAC designed to induce the degradation of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP).[1][2] It achieves this by forming a ternary complex between PTPN2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PTPN2.
Q2: How selective is this compound for PTPN2?
A2: this compound demonstrates high selectivity for PTPN2 over its closely related homolog, PTPN1 (also known as PTP1B).[2] Experimental data shows a selectivity index of over 60-fold for PTPN2 over PTPN1B.[1][2][3] For detailed quantitative data, please refer to the data summary table below.
Q3: What are the known downstream effects of PTPN2 degradation by this compound?
A3: PTPN2 is a negative regulator of the JAK/STAT signaling pathway.[4][5] Degradation of PTPN2 by this compound leads to an increase in the phosphorylation of STAT1, a key downstream signaling molecule.[1][6] This activation of the JAK/STAT pathway can promote T-cell activation and enhance IFN-γ-mediated anti-cancer activity.[1]
Q4: What are potential sources of off-target effects with this compound?
A4: While this compound is designed for high selectivity, potential off-target effects can arise from several sources:
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Warhead-mediated off-targets: The PTPN2-binding moiety of this compound could potentially bind to other phosphatases or proteins with similar active site features, though it has been shown to be highly selective.
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E3 Ligase Ligand-mediated off-targets: The VHL ligand component of this compound could have its own protein binding profile, although VHL ligands are generally considered to have a more favorable off-target profile compared to some other E3 ligase ligands.
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Off-target degradation: Formation of an unstable or non-productive ternary complex with a different protein could lead to its unintended degradation.
Q5: What is the "hook effect" and how does it relate to this compound?
A5: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is because the PROTAC molecules saturate both the target protein and the E3 ligase independently, preventing the formation of the necessary ternary complex. While this compound has been shown to induce PTPN2 degradation in a concentration-dependent manner without a significant hook effect in some studies, it is a crucial factor to consider in your experimental design.[6]
Data Presentation
This compound Selectivity and Potency
| Parameter | PTPN2 (TC-PTP) | PTPN1 (PTP1B) | Cell Line | Reference |
| DC₅₀ | 217 nM | > 13 µM | Jurkat | [2] |
| Selectivity Index | > 60-fold | - | - | [1][2][3] |
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.
Mandatory Visualization
Caption: Workflow of this compound mediated PTPN2 degradation.
Caption: PTPN2 as a negative regulator of the JAK/STAT pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low PTPN2 degradation observed. | 1. Suboptimal this compound concentration: The concentration may be too low to be effective or too high, leading to the "hook effect".2. Incorrect incubation time: Degradation kinetics can vary between cell lines.3. Low expression of PTPN2 or VHL E3 ligase in the chosen cell line.4. This compound instability or poor cell permeability. | 1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 50 µM).2. Conduct a time-course experiment (e.g., 1, 4, 8, 24, 48 hours) to determine the optimal degradation time.3. Confirm the expression of PTPN2 and VHL in your cell line by Western blot or qPCR.4. Assess the stability of this compound in your cell culture medium using LC-MS. |
| High cell toxicity observed. | 1. Off-target effects: this compound may be degrading other essential proteins.2. Warhead-related toxicity: The PTPN2-binding moiety may have off-target inhibitory effects at high concentrations.3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a global proteomics experiment to identify any off-target proteins being degraded (see Experimental Protocols).2. Run a control experiment with the inactive epimer of the VHL ligand or a negative control compound like PVD-06Bn.[7]3. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Cell passage number, density, and health can affect results.2. Inconsistent this compound preparation: Degradation of the compound or inaccurate dilutions.3. Variability in downstream analysis: Inconsistent Western blot loading or transfer. | 1. Use cells within a consistent passage number range and ensure consistent seeding density.2. Prepare fresh stock solutions of this compound regularly and store them appropriately. Perform serial dilutions accurately.3. Use a reliable method for protein quantification (e.g., BCA assay) and include loading controls (e.g., GAPDH, β-actin) in all Western blots. |
Experimental Protocols
Protocol 1: Global Proteomics Analysis to Identify Off-Target Effects
This protocol provides a general workflow for identifying off-target protein degradation using mass spectrometry.
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Cell Culture and Treatment:
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Plate your cells of interest at a consistent density and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration (e.g., the DC₅₀ for PTPN2) and a vehicle control (e.g., DMSO). Include a positive control (a known degrader) and a negative control (e.g., PVD-06Bn) if available.
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Incubate for the optimal time determined in your time-course experiments.
-
-
Cell Lysis and Protein Digestion:
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Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
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Quantify the protein concentration of each lysate using a BCA assay.
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Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.
-
-
Peptide Labeling and Fractionation (Optional but Recommended):
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For quantitative proteomics, label the peptides with isobaric tags (e.g., TMT or iTRAQ).
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Combine the labeled peptide samples.
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Fractionate the combined sample using high-pH reversed-phase chromatography to increase proteome coverage.
-
-
LC-MS/MS Analysis:
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Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
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Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
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Normalize the protein abundance data.
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Identify proteins that show a significant decrease in abundance in the this compound treated sample compared to the vehicle control.
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Filter the list of potential off-targets based on statistical significance (p-value) and fold change.
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Protocol 2: Validation of On-Target and Off-Target Effects
This protocol outlines key experiments to validate that the observed effects of this compound are due to the intended mechanism of action.
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Western Blot Analysis:
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Treat cells with a dose-response of this compound.
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Lyse the cells and perform a Western blot to detect the levels of PTPN2.
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Probe for downstream signaling markers, such as phosphorylated STAT1 (p-STAT1), to confirm functional consequences.[1][6]
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Include a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Control Experiments:
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Negative Control: Treat cells with a negative control compound, such as PVD-06Bn, which is structurally similar to this compound but does not effectively induce degradation.[7] This helps to distinguish degradation-dependent effects from off-target effects of the chemical scaffold.
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Proteasome Inhibition: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). Inhibition of PTPN2 degradation in the presence of the proteasome inhibitor confirms that the degradation is proteasome-dependent.[1][6]
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E3 Ligase Competition: Co-treat cells with this compound and an excess of a VHL ligand. Competition for binding to VHL should rescue PTPN2 from degradation, confirming the involvement of the VHL E3 ligase.[6]
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Caption: Logical flow for validating this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTPN2/1 [abbviescience.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
PVD-06 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with PVD-06. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer direct solutions for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound. It can be dissolved in DMSO up to 100 mg/mL (93.10 mM) with the aid of ultrasonication.[1][2] It is crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the product.[2]
Q2: I am observing precipitation when preparing my this compound solution. What should I do?
A2: If you observe precipitation or phase separation during the preparation of a this compound solution, gentle heating and/or sonication can be used to facilitate dissolution.[2] Ensure the solution becomes clear before use. For stock solutions in DMSO, store them at -80°C for up to six months or at -20°C for one month to maintain stability.[1]
Q3: What are the recommended solvent formulations for in vivo studies with this compound?
A3: For in vivo administration, this compound can be formulated in several solvent systems to achieve a clear solution of at least 2.5 mg/mL (2.33 mM).[1] The choice of vehicle will depend on the specific experimental requirements and animal model. Three common formulations are provided in the table below.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems for both in vitro and in vivo applications.
| Application | Solvent System | Achievable Concentration | Molar Concentration (mM) | Notes |
| In Vitro | DMSO | 100 mg/mL | 93.10 | Requires ultrasonication.[1][2] |
| In Vivo | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 2.5 mg/mL | ≥ 2.33 | Prepare by sequential addition.[1] |
| In Vivo | 10% DMSO >> 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 2.33 | Prepare by sequential addition.[1] |
| In Vivo | 10% DMSO >> 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 2.33 | Prepare by sequential addition.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weighing: Accurately weigh 10.74 mg of this compound powder (Molecular Weight: 1074.13 g/mol ).
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Solvent Addition: Add 1 mL of newly opened, anhydrous DMSO to the this compound powder.
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Dissolution: Vortex the solution briefly and then place it in an ultrasonic bath until the this compound is completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C or -20°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (PEG300/Tween-80/Saline Vehicle)
This protocol is for preparing a 1 mL working solution.
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Initial Dilution: Take 100 µL of a 25 mg/mL this compound stock solution in DMSO.
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PEG300 Addition: Add the DMSO stock solution to 400 µL of PEG300 and mix thoroughly until the solution is homogeneous.[2]
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Tween-80 Addition: Add 50 µL of Tween-80 to the mixture and mix again until uniform.[2]
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Saline Addition: Add 450 µL of saline to the solution to reach a final volume of 1 mL and mix thoroughly.[2] The final concentration will be 2.5 mg/mL.
Visualized Workflows and Pathways
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: this compound mechanism of action.
Caption: General experimental workflow for this compound.
References
Common pitfalls in PVD-06 experiments and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PVD-06, a selective PROTAC PTPN2 degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a subtype-selective and efficient PROTAC (Proteolysis Targeting Chimera) degrader of the Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2).[1][2] It functions by inducing the degradation of PTPN2 through a ubiquitination- and proteasome-dependent pathway.[1][2] this compound is composed of a ligand that binds to PTPN2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This brings PTPN2 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of PTPN2 by the proteasome.
Q2: What are the main applications of this compound in research?
A2: this compound is a valuable tool for studying the biological functions of PTPN2. Its primary applications include:
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Cancer Immunotherapy Research: PTPN2 is a negative regulator of T cell activation and the IFN-γ signaling pathway. This compound can be used to promote T cell activation and enhance IFN-γ-mediated anti-cancer activity, making it a potential therapeutic agent in oncology.[1][2][3]
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Investigating PTPN2 in Disease: this compound can be used as a chemical knockdown tool to explore the role of PTPN2 in various diseases, including leukemia and melanoma.[3]
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Signal Transduction Research: Researchers can use this compound to study the impact of PTPN2 degradation on downstream signaling pathways, such as the T-cell receptor (TCR) and JAK/STAT signaling pathways.
Q3: How selective is this compound?
A3: this compound is highly selective for PTPN2 over its closely related homolog PTP1B. It has a DC50 (concentration for 50% degradation) of 217 nM for PTPN2 and exhibits a selectivity of over 60-fold for PTPN2 compared to PTP1B in Jurkat cells.[3][4]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or low PTPN2 degradation observed | "Hook Effect": Using too high a concentration of this compound can lead to the formation of non-productive binary complexes (this compound-PTPN2 or this compound-VHL) instead of the required ternary complex for degradation. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and to observe the bell-shaped curve characteristic of the hook effect. |
| Poor Cell Permeability or Instability: this compound, like other PROTACs, is a relatively large molecule and may have limited cell permeability or may be unstable under your experimental conditions. | - Ensure proper solubilization of this compound. - Minimize freeze-thaw cycles of the stock solution. - If permeability is suspected to be an issue, consider using a different cell line or performing in vitro degradation assays with cell lysates. | |
| Inefficient Ternary Complex Formation: The specific cellular environment may not be conducive to the formation of a stable PTPN2-PVD-06-VHL ternary complex. | This is an inherent property of the molecule and the cellular context. If optimization of other parameters fails, consider testing this compound in different cell lines that may have a more favorable environment for ternary complex formation. | |
| Low Expression of PTPN2 or VHL: The cell line you are using may not express sufficient levels of PTPN2 or the VHL E3 ligase for effective degradation to be observed. | - Confirm the expression levels of both PTPN2 and VHL in your cell line of choice using Western blot or qPCR. - Select a cell line with known high expression of both proteins. | |
| Incorrect Timepoint for Analysis: The kinetics of PTPN2 degradation can vary between cell lines. You may be missing the timepoint of maximal degradation. | Perform a time-course experiment, treating cells with an optimal concentration of this compound and harvesting them at multiple time points (e.g., 2, 4, 8, 12, 24, and 48 hours) to determine the degradation kinetics. | |
| Inconsistent results between experiments | Variability in Cell Culture Conditions: Differences in cell density, passage number, or serum concentration can affect cellular responses to this compound. | - Maintain consistent cell culture practices. - Use cells within a defined passage number range. - Ensure consistent cell seeding densities for all experiments. |
| Inaccurate this compound Concentration: Errors in preparing dilutions of the this compound stock solution can lead to variability. | - Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. - Use calibrated pipettes for accurate liquid handling. | |
| Unexpected cellular effects or toxicity | Off-Target Effects: Although highly selective, at very high concentrations this compound might induce off-target degradation or other non-specific effects. | - Use the lowest effective concentration of this compound as determined from your dose-response experiments. - Include a negative control, such as a structurally similar but inactive molecule, if available, to distinguish between PTPN2-degradation-specific effects and off-target effects. - Perform proteomics studies to assess the global impact of this compound on the cellular proteome. |
Experimental Protocols
PTPN2 Degradation Assay by Western Blot
This protocol describes how to assess the degradation of PTPN2 in a cellular context.
Materials:
-
Cell line of interest (e.g., Jurkat, B16F10)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PTPN2, anti-VHL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight if applicable.
-
Cell Treatment: Treat cells with a range of this compound concentrations (and a vehicle control) for the desired amount of time (determined from a time-course experiment).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for PTPN2 and normalize to the loading control.
T-Cell Activation Assay
This protocol provides a general method for assessing T-cell activation following PTPN2 degradation by this compound.
Materials:
-
Primary T cells or a T-cell line (e.g., Jurkat)
-
Complete RPMI-1640 medium
-
This compound stock solution
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Flow cytometry staining buffer
-
Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., anti-CD25, anti-CD69)
-
Proliferation dye (e.g., CFSE), if assessing proliferation
Procedure:
-
Cell Preparation: Isolate primary T cells or culture your T-cell line.
-
This compound Pre-treatment: Treat the T cells with the optimal concentration of this compound or vehicle control for a predetermined time to induce PTPN2 degradation.
-
T-Cell Stimulation:
-
Plate the pre-treated T cells in a plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody to the culture medium.
-
-
Incubation: Incubate the cells for 24-72 hours.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with flow cytometry staining buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against activation markers.
-
Acquire the samples on a flow cytometer.
-
-
Analysis: Analyze the expression of activation markers on the T cells. If using a proliferation dye, analyze the dilution of the dye as a measure of cell division.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-induced PTPN2 degradation.
PTPN2 Signaling Pathway in T-Cells
Caption: PTPN2 negatively regulates TCR and cytokine signaling pathways in T-cells.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for characterizing the effects of this compound.
References
Improving the bioavailability of PVD-06 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in improving the bioavailability of PVD-06 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a critical consideration for in vivo studies?
This compound is a subtype-selective protein tyrosine phosphatase non-receptor type 2 (PTPN2) degrader.[1][2] It functions by inducing the ubiquitination and proteasome-dependent degradation of PTPN2, a key target in cancer immunotherapy.[1][2] For this compound to be effective in in vivo models, it must reach the systemic circulation at a sufficient concentration to exert its therapeutic effect on target tissues. Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is therefore a critical parameter. Low bioavailability can lead to sub-therapeutic concentrations, resulting in a lack of efficacy and potentially misleading experimental outcomes.
Q2: What are the potential reasons for poor oral bioavailability of a compound like this compound?
Poor oral bioavailability for a compound like this compound, which is a relatively complex small molecule, can stem from several factors:
-
Low Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. Many modern drug candidates are poorly soluble in water.[3][4][5][6]
-
Poor Permeability: The drug must pass through the intestinal wall to enter the bloodstream.
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First-Pass Metabolism: After absorption, the drug passes through the liver, where it can be extensively metabolized before reaching systemic circulation.[7][8]
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Efflux by Transporters: Transporter proteins in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.
Q3: What initial formulation strategies should be considered to improve the oral bioavailability of this compound?
For a compound with suspected low aqueous solubility, several formulation strategies can be explored to enhance its oral bioavailability.[5][9][10] The choice of strategy often depends on the specific physicochemical properties of the compound.
| Formulation Strategy | Principle | Advantages |
| Particle Size Reduction | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.[6][11] | Simple and widely used techniques (e.g., micronization, nanomilling). |
| Amorphous Solid Dispersions | The drug is dispersed in a high-energy, amorphous state within a hydrophilic polymer, which can improve its apparent solubility and dissolution rate.[4] | Can significantly enhance the oral absorption of poorly soluble compounds. |
| Lipid-Based Formulations | The drug is dissolved in oils, surfactants, or lipids. These can form micelles or emulsions in the gut, improving solubilization.[5] | Can enhance lymphatic uptake, potentially bypassing first-pass metabolism. |
| Co-solvents/Surfactants | The use of water-miscible organic solvents or surfactants in the formulation to increase the solubility of the drug in the gastrointestinal fluids.[3] | Can be effective for early-stage in vivo studies. |
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound and provides a systematic approach to troubleshooting.
Problem: High variability in plasma exposure of this compound between individual animals.
High inter-animal variability can obscure the true pharmacokinetic profile of a compound and make it difficult to establish a clear dose-response relationship.
| Potential Cause | Suggested Action |
| Inconsistent Formulation Dosing | Ensure the formulation is a homogenous solution or a stable, easily re-suspendable suspension. Use precise dosing techniques (e.g., oral gavage) and ensure all personnel are properly trained. |
| Food Effects | The presence of food in the gastrointestinal tract can significantly impact drug absorption. Conduct studies in both fasted and fed animals to assess the effect of food. Standardize the feeding schedule for all animals in the study. |
| Gastrointestinal pH Differences | The solubility of this compound may be pH-dependent. While difficult to control, using a formulation that ensures solubility across a range of pH values can help mitigate this. |
Problem: Low or no detectable plasma exposure of this compound after oral dosing.
This is a common challenge with poorly soluble compounds and indicates a significant barrier to absorption.
| Potential Cause | Suggested Action |
| Poor Aqueous Solubility | This is a primary suspect. Refer to the formulation strategies in the FAQ section. Start with simple approaches like particle size reduction or co-solvent systems before moving to more complex formulations like solid dispersions. |
| High First-Pass Metabolism | Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to assess the extent of hepatic metabolism. If metabolism is high, consider formulation strategies that promote lymphatic uptake (lipid-based formulations) or intravenous administration to bypass the liver. |
| Efflux Transporter Substrate | Use in vitro cell-based assays (e.g., Caco-2 cells) to determine if this compound is a substrate for common efflux transporters like P-glycoprotein (P-gp). |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Mice
This protocol outlines a basic procedure for assessing the oral bioavailability of this compound in mice.
1. Animal Model:
-
Species: C57BL/6 mice
-
Sex: Male or female (be consistent within a study)
-
Age: 8-10 weeks
-
Housing: Standard conditions with a 12-hour light/dark cycle.
2. Formulation Preparation:
-
Prepare a formulation of this compound at the desired concentration (e.g., 10 mg/mL) in a suitable vehicle. A common starting point for poorly soluble compounds is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
Ensure the formulation is homogenous before each administration.
3. Dosing:
-
Fast animals overnight (with access to water) before dosing.
-
Administer this compound via oral gavage at a specific dose (e.g., 50 mg/kg).
-
For determination of absolute bioavailability, a separate cohort of animals should receive an intravenous (IV) dose (e.g., 5 mg/kg) of this compound dissolved in a suitable solvent.
4. Sample Collection:
-
Collect blood samples (e.g., 20-30 µL) via tail vein or retro-orbital bleeding at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
5. Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
-
Oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
References
- 1. Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Cell Line-Specific Responses to PVD-06 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing PVD-06, a selective Proteolysis Targeting Chimera (PROTAC) for the degradation of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a subtype-selective PROTAC designed to specifically induce the degradation of PTPN2. It functions by forming a ternary complex between PTPN2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity leads to the ubiquitination of PTPN2, marking it for degradation by the proteasome.[1][2] This targeted degradation of PTPN2, a negative regulator of inflammatory signaling, results in the activation of downstream pathways such as the JAK/STAT and T-cell receptor (TCR) signaling pathways, promoting anti-tumor immune responses.[1][3][4]
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated activity in Jurkat cells, a human T-cell leukemia line, by inducing PTPN2 degradation.[5] It has also been shown to inhibit the growth of B16F10 mouse melanoma cells and promote T-cell proliferation.[2][6] Further research is ongoing to characterize its efficacy across a broader range of cancer cell lines.
Q3: What is the recommended concentration range and incubation time for this compound treatment?
A3: The optimal concentration and incubation time for this compound are cell line-dependent. However, a general starting point is a concentration range of 0.1 µM to 10 µM for an incubation period of 1 to 48 hours.[1] We recommend performing a dose-response and time-course experiment for each new cell line to determine the optimal conditions.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution.[4] For storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low PTPN2 degradation observed in Western Blot. | 1. Suboptimal this compound concentration or incubation time. 2. Low expression of VHL E3 ligase in the cell line. 3. This compound degradation or instability. 4. Issues with Western Blot protocol. | 1. Perform a dose-response (0.1-10 µM) and time-course (1-48 hours) experiment. 2. Verify VHL expression in your cell line via Western Blot or qPCR. If low, consider using a different cell line or a PROTAC that utilizes a different E3 ligase. 3. Ensure proper storage of this compound stock solution. Prepare fresh dilutions for each experiment. 4. Review your Western Blot protocol for any potential issues in transfer, antibody incubation, or detection steps. |
| High variability between replicates. | 1. Inconsistent cell seeding density. 2. Uneven drug distribution in wells. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Mix well by gentle pipetting after adding this compound to the wells. 3. Avoid using the outer wells of the plate for treatment and use them for blanks or vehicle controls instead. |
| Unexpected cytotoxicity in control cells. | 1. High concentration of DMSO vehicle. 2. Contamination of cell culture. | 1. Ensure the final DMSO concentration in the culture medium is below 0.5%. Run a vehicle-only control to assess DMSO toxicity. 2. Regularly check cell cultures for any signs of contamination. |
| "Hook effect" observed (decreased degradation at high this compound concentrations). | Formation of non-productive binary complexes (this compound with either PTPN2 or VHL alone) at high concentrations, preventing the formation of the productive ternary complex. | This is a known phenomenon for PROTACs. The optimal working concentration will be at the peak of the degradation curve. It is important to perform a full dose-response curve to identify the optimal concentration range and avoid using excessively high concentrations. |
Data Presentation
The following table summarizes the known degradation and inhibitory concentrations of this compound in different cell lines. As more data becomes available, this table will be updated.
| Cell Line | Cell Type | Assay | Parameter | Value | Reference |
| Jurkat | Human T-cell leukemia | PTPN2 Degradation | DC50 | 217 nM | [5] |
| B16F10 | Mouse melanoma | Growth Inhibition | - | Effective | [2][6] |
Experimental Protocols
Cell Viability/Apoptosis Assay (Example with Jurkat Cells)
This protocol describes how to assess the effect of this compound on the viability and apoptosis of Jurkat cells using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.
Materials:
-
Jurkat cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (for stock solution)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 2 x 105 cells/mL in a 6-well plate.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Add the this compound dilutions to the cells. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Transfer the cells from each well to a flow cytometry tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples on a flow cytometer.
Western Blot for PTPN2 Degradation
This protocol details the detection of PTPN2 protein levels by Western Blot following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PTPN2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PTPN2 antibody and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the PTPN2 signal to the loading control to determine the extent of degradation.
Visualizations
Signaling Pathways
Caption: Mechanism of this compound-induced PTPN2 degradation and downstream signaling.
Caption: PTPN2 negatively regulates the JAK/STAT and TCR signaling pathways.
Experimental Workflows
Caption: Step-by-step workflow for assessing PTPN2 degradation by Western Blot.
Caption: Workflow for analyzing this compound-induced apoptosis in Jurkat cells.
References
Technical Support Center: Addressing PVD-06-Induced Cytotoxicity In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing P-06 in vitro. PVD-06 is a subtype-selective PTPN2 degrader developed for cancer immunotherapy research.[1] It functions by inducing the ubiquitination and proteasome-dependent degradation of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), a key regulator in immune cell activation.[1] The intended biological effect of this compound is to enhance T-cell activation and amplify interferon-gamma (IFN-γ)-mediated cancer cell growth inhibition.[1] This guide will help you address common issues related to its cytotoxic effects in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule degrader that selectively targets PTPN2.[1] It operates by linking PTPN2 to an E3 ligase, which tags PTPN2 for degradation by the proteasome.[1] This degradation enhances T-cell activation and can increase the susceptibility of cancer cells to immune-mediated killing.[1]
Q2: In which cell lines is this compound expected to be active?
A2: this compound is designed to be active in immune cells, particularly T-cells, where PTPN2 is a critical checkpoint.[1] Its cytotoxic or growth-inhibitory effects on cancer cell lines, such as B16F10 melanoma cells, are often observed in the presence of immune cells or IFN-γ.[1]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: Based on published data, the half-maximal degradation concentration (DC50) for PTPN2 in Jurkat cells is approximately 217 nM.[2] It is advisable to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. Store the stock solution at -20°C or -80°C and protect it from light. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in cytotoxicity results between replicates. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. Low or high cell densities can alter cellular susceptibility to toxic compounds.[3] |
| Pipetting errors during compound dilution or addition. | Use calibrated pipettes and ensure proper mixing at each dilution step. | |
| Edge effects on the assay plate. | To mitigate evaporation, avoid using the outer wells of the plate for experimental samples or ensure the incubator is properly humidified.[4] | |
| Observed cytotoxicity is much higher than expected, even at low concentrations. | Contamination of the compound or cell culture. | Verify the purity of your this compound stock. Test for mycoplasma and other contaminants in your cell cultures. |
| High sensitivity of the cell line. | Perform a broad dose-response curve to identify a narrow therapeutic window. Consider using a less sensitive cell line for initial experiments if possible. | |
| Solvent (e.g., DMSO) toxicity. | Always include a vehicle control with the highest concentration of solvent used in the experiment to rule out solvent-induced cytotoxicity.[3] | |
| Conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH release). | Different assays measure different cellular endpoints. | An MTT assay measures metabolic activity, which can be affected by mechanisms other than cell death.[3] An LDH assay measures loss of membrane integrity, indicative of necrosis.[3] Use orthogonal assays (e.g., apoptosis assays like Annexin V/PI staining) to gain a more complete understanding of the cell death mechanism. |
| This compound may have a cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) effect at certain concentrations. | Perform a cell counting assay (e.g., trypan blue exclusion) over time to distinguish between cytostatic and cytotoxic effects.[5] | |
| No significant cytotoxicity is observed in cancer cells. | The experimental model lacks the necessary immune components. | The primary mechanism of this compound involves enhancing T-cell function.[1] For observing effects on cancer cells, co-culture with T-cells or stimulation with IFN-γ may be required.[1] |
| The cancer cell line is resistant to IFN-γ-mediated effects. | Verify that your cancer cell line expresses the necessary receptors and signaling components for IFN-γ response. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with this compound in a 6-well plate for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visual Guides
This compound Mechanism of Action
Caption: this compound induces the formation of a ternary complex, leading to PTPN2 degradation and enhanced immune signaling.
General Workflow for Assessing Cytotoxicity
Caption: A logical workflow for the in vitro assessment of this compound-induced cytotoxicity.
References
- 1. Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Overcoming resistance to PVD-06 treatment in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to PVD-06 treatment in cancer cells.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, a selective PROTAC (Proteolysis-Targeting Chimera) designed to induce the degradation of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Issue 1: Reduced or No PTPN2 Degradation Observed
Potential Cause 1: Suboptimal this compound Concentration
The efficacy of PROTACs is highly dependent on the formation of a ternary complex (PTPN2-PVD-06-VHL). At very high concentrations, this compound can lead to the formation of non-productive binary complexes (PTPN2-PVD-06 or this compound-VHL), which inhibits the degradation of PTPN2. This phenomenon is known as the "hook effect".
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for PTPN2 degradation and to determine if the hook effect is occurring.
-
Analyze the Dose-Response Curve: A bell-shaped curve is indicative of the hook effect. The optimal concentration will be at the peak of this curve.
Potential Cause 2: Low Expression or Function of VHL E3 Ligase Components
This compound requires the VHL E3 ligase complex to ubiquitinate and degrade PTPN2. If the expression of VHL or other essential components of the complex (e.g., CUL2) is low or absent in the cancer cell line being used, this compound will be ineffective.
Troubleshooting Steps:
-
Assess VHL and CUL2 Expression: Check the protein expression levels of VHL and CUL2 in your cancer cell line by Western blot. Compare these levels to cell lines where this compound is known to be effective.
-
Consult Expression Databases: Use resources like The Human Protein Atlas to check for typical VHL and PTPN2 expression levels in various cancer cell lines.
-
Consider Alternative Cell Lines: If VHL expression is low, consider using a different cell line with higher endogenous VHL levels.
Potential Cause 3: Mutations in PTPN2 or VHL
Acquired mutations in the PTPN2 protein can prevent this compound from binding, thus inhibiting the formation of the ternary complex. Similarly, mutations in VHL can disrupt the function of the E3 ligase.
Troubleshooting Steps:
-
Sequence PTPN2 and VHL Genes: If resistance develops after prolonged treatment, sequence the PTPN2 and VHL genes in the resistant cells to identify any potential mutations.
-
Structural Modeling: If mutations are found, use molecular modeling to predict their impact on this compound binding or E3 ligase function.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional PROTAC. One end of the molecule binds to the target protein, PTPN2, and the other end binds to the VHL E3 ubiquitin ligase. This dual binding brings PTPN2 into close proximity with the E3 ligase, leading to the ubiquitination of PTPN2 and its subsequent degradation by the proteasome.[1]
Q2: What is the expected downstream signaling effect of this compound treatment?
A2: PTPN2 is a negative regulator of the JAK/STAT signaling pathway.[2] By degrading PTPN2, this compound is expected to increase the phosphorylation of STAT1, a key downstream effector, thereby enhancing interferon-gamma (IFN-γ)-mediated anti-cancer activity and promoting T-cell activation.[3]
Q3: My cells are showing resistance to this compound. What are the likely mechanisms?
A3: Resistance to PROTACs like this compound can arise through several mechanisms:
-
Downregulation or mutation of E3 ligase components: The cancer cells may have reduced expression or mutations in VHL or associated proteins in the E3 ligase complex, impairing the degradation machinery.[4]
-
Target protein mutation: Mutations in PTPN2 can prevent this compound from binding to it.[5]
-
Increased drug efflux: Cancer cells may upregulate efflux pumps that actively remove this compound from the cell.
-
Activation of compensatory signaling pathways: The cancer cells may adapt by upregulating other signaling pathways to bypass the effects of PTPN2 degradation.
Q4: How can I confirm that this compound is forming a ternary complex in my cells?
A4: Several techniques can be used to confirm the formation of the PTPN2-PVD-06-VHL ternary complex:
-
Co-immunoprecipitation (Co-IP): This technique can be used to pull down one component of the complex (e.g., PTPN2) and then probe for the presence of the other components (VHL) by Western blot.[6][7]
-
NanoBRET™ Assay: This is a more advanced, live-cell assay that uses bioluminescence resonance energy transfer to quantify the proximity of PTPN2 and VHL in the presence of this compound.[8][9][10]
Data Presentation
Table 1: this compound Activity and Selectivity
| Compound | Target | DC50 (nM) | Emax (%) | Cell Line | Reference |
| This compound | PTPN2 | 217 | >90% | Jurkat | [3] |
| This compound | PTP1B | >13,000 | - | Jurkat | [11] |
| Cmpd-1 (PTPN2/N1 degrader) | PTPN2 | 44 | 3.45% | B16F10 | [12] |
| Cmpd-2 (PTPN2/N1 degrader) | PTPN2 | 235 | 10.03% | B16F10 | [13][12] |
DC50: Concentration for 50% maximal degradation. Emax: Maximum degradation.
Table 2: Expression Levels of PTPN2 and VHL in Common Cancer Cell Lines
| Cancer Type | Cell Line | PTPN2 Expression | VHL Expression |
| Breast Cancer | MCF-7 | High | High |
| Breast Cancer | MDA-MB-231 | Low | Low |
| Breast Cancer | SKBR3 | Moderate | Moderate |
| Colorectal Cancer | HCT116 | High | High |
| Leukemia | Jurkat | High | High |
| Melanoma | B16F10 | Moderate | High |
Expression levels are qualitative summaries from various sources.[14][15][16][17][18][19][20][21][22] Researchers should verify expression in their specific cell line.
Experimental Protocols
Protocol 1: Western Blot for PTPN2 Degradation
This protocol is to assess the degradation of PTPN2 in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-PTPN2, anti-VHL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-PTPN2, anti-VHL, and loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the PTPN2 and VHL signals to the loading control.
Protocol 2: Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the this compound-dependent interaction between PTPN2 and VHL.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-PTPN2 or anti-VHL)
-
Protein A/G magnetic beads
-
Primary antibodies for Western blot (anti-PTPN2 and anti-VHL)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of this compound or vehicle. Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with the immunoprecipitating antibody overnight at 4°C.
-
Bead Binding: Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for both PTPN2 and VHL. An increased VHL signal in the PTPN2 immunoprecipitate (or vice-versa) in the this compound treated sample indicates ternary complex formation.
Visualizations
Caption: Mechanism of this compound induced PTPN2 degradation.
Caption: PTPN2 negatively regulates JAK/STAT signaling.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression of VHL in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 15. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The expression of the von Hippel-Lindau gene product and its impact on invasiveness of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PTPN2 protein tyrosine phosphatase non-receptor type 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. The effects of PTPN2 loss on cell signalling and clinical outcome in relation to breast cancer subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PTPN2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 21. VHL protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 22. aacrjournals.org [aacrjournals.org]
Best practices for long-term storage of PVD-06
Technical Support Center: PVD-06
For Researchers, Scientists, and Drug Development Professionals
This guide provides best practices for the long-term storage of this compound, a selective PROTAC PTPN2 degrader, to ensure its stability and efficacy in research and development applications.[1][2][3][4] this compound is a valuable chemical tool for investigating PTPN2-related pathways in areas like cancer immunotherapy.[3][4] Proper storage is critical to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
A1: For long-term stability, this compound should be stored in its solid (lyophilized) form at -20°C or colder, preferably at -80°C.[5] Storing the compound as a solid minimizes degradation pathways like hydrolysis.[6]
Q2: Can I store this compound at room temperature or 4°C?
A2: Short-term storage of solid this compound at room temperature for a few days (e.g., during shipping) is unlikely to significantly affect its integrity.[7] However, for periods longer than a week, refrigeration at 4°C is recommended, and for long-term storage, freezing is essential.[5][7] Avoid prolonged exposure to ambient temperatures, as thermal degradation can occur over time.[5]
Q3: How should I store this compound once it is dissolved in a solvent like DMSO?
A3: Stock solutions of this compound in solvents like DMSO should be prepared, aliquoted into single-use volumes, and stored in tightly sealed vials at -20°C or -80°C.[5] This practice prevents contamination and avoids repeated freeze-thaw cycles, which can degrade the compound.[5][8] Generally, solutions are usable for up to one month when stored this way.
Q4: Is this compound sensitive to light?
A4: Yes. Like many complex organic molecules, this compound is potentially susceptible to photolysis (degradation by light).[5] It is crucial to store both solid this compound and its solutions in amber vials or other light-protecting containers and to keep them in the dark.[9][10]
Q5: What are the signs that my this compound sample may have degraded?
A5: Degradation can manifest as a change in physical appearance (e.g., color), decreased solubility, or, most critically, a loss of biological activity. If you observe inconsistent experimental results, such as a reduced ability to degrade PTPN2, it may indicate compound degradation.[5] Analytical techniques like HPLC or LC-MS can be used to confirm the integrity and purity of your stock.[5]
Data Presentation: Recommended Storage Conditions
This table summarizes the recommended storage conditions for this compound in both solid and solution forms to ensure its long-term stability.
| Form | Storage Temperature | Duration | Container | Key Considerations |
| Solid (Lyophilized) | -20°C to -80°C | Up to 12 months or more | Tightly sealed, amber glass vial | Protect from moisture and light. Allow vial to warm to room temperature before opening to prevent condensation.[7] |
| Solid (Lyophilized) | 2°C to 8°C | Up to 3 months | Tightly sealed, amber glass vial | Suitable for short- to medium-term storage. Protect from moisture and light. |
| Solution (in DMSO) | -20°C to -80°C | Up to 1 month | Tightly sealed, amber glass or polypropylene vials (single-use aliquots) | Avoid repeated freeze-thaw cycles. Use high-purity, anhydrous DMSO to minimize water absorption which can accelerate degradation.[5] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent or No Biological Activity | Compound degradation due to improper storage (temperature, light, moisture). | 1. Confirm the integrity and concentration of the stock solution using HPLC or LC-MS.[5]2. Prepare a fresh stock solution from solid this compound.3. Review storage procedures to ensure compliance with recommended conditions. |
| Precipitate Observed in Stock Solution After Thawing | Low solubility in the solvent at cold temperatures or solvent evaporation. | 1. Gently warm the vial to room temperature and vortex to redissolve.2. Ensure the vial cap is sealed tightly to prevent solvent evaporation.3. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Unexpected Peaks in Analytical Analysis (e.g., HPLC) | Contamination or degradation of the compound. | 1. Run a blank injection of the solvent to rule out system contamination.[5]2. Use high-purity solvents for all preparations.[5]3. If degradation is suspected, obtain a new batch of the compound. |
Experimental Protocols
Protocol: Stability Assessment of this compound Stock Solution via HPLC
This protocol outlines a method to assess the stability of a this compound stock solution over time.
Objective: To determine the purity and concentration of a this compound solution stored under specific conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade DMSO, Acetonitrile (ACN), and water
-
Formic Acid (FA)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Sample Preparation:
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Vortex gently to ensure homogeneity.
-
Prepare a working solution by diluting the stock solution to a final concentration of 10 µM using a 50:50 mixture of ACN and water.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically found in the product datasheet).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak area of the this compound parent peak.
-
Compare the peak area to a freshly prepared standard of known concentration to quantify the concentration of the stored sample.
-
Calculate the purity by dividing the parent peak area by the total area of all peaks. A decrease in purity or the appearance of new peaks over time indicates degradation.
-
Visualizations
Logical Diagram: Factors Affecting this compound Stability
This diagram illustrates the key environmental factors that can lead to the degradation of this compound and the best practices to mitigate these risks.
Caption: Key factors affecting this compound stability and mitigation strategies.
Workflow: Troubleshooting this compound Storage Issues
This workflow provides a step-by-step guide for troubleshooting common issues related to this compound stability and experimental outcomes.
Caption: A logical workflow for troubleshooting this compound stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. moravek.com [moravek.com]
- 10. How Should Chemicals Be Stored: All You Need to Know (2024) [ryzechemie.com]
Validation & Comparative
PVD-06 and Other PTPN2 Inhibitors: A Comparative Analysis for Drug Discovery Professionals
A deep dive into the comparative efficacy, selectivity, and mechanisms of action of emerging Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) inhibitors, with a special focus on the novel PROTAC degrader, PVD-06.
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), a key negative regulator of inflammatory signaling, has emerged as a promising therapeutic target in immuno-oncology and for autoimmune disorders.[1][2] Its inhibition can enhance anti-tumor immunity by augmenting T-cell activation and rendering tumor cells more susceptible to immune-mediated killing.[1][2][3] This guide provides a comparative analysis of this compound, a selective PTPN2 PROTAC (Proteolysis Targeting Chimera) degrader, and other notable PTPN2 inhibitors, offering a valuable resource for researchers and drug development professionals.
Mechanism of Action: Inhibition vs. Degradation
PTPN2 inhibitors can be broadly categorized into two main classes based on their mechanism of action: active-site inhibitors and protein degraders.
-
Active-Site Inhibitors: These small molecules, such as ABBV-CLS-484 and WS35, function by binding to the catalytic site of the PTPN2 enzyme, thereby blocking its phosphatase activity.[1][4] This prevents the dephosphorylation of its target proteins.
-
PROTAC Degraders: this compound represents a newer class of PTPN2--targeting agents. As a PROTAC, it is a bifunctional molecule that simultaneously binds to PTPN2 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the PTPN2 protein by the proteasome.[5] This approach not only inhibits PTPN2's function but removes the protein entirely.
dot
Caption: Mechanisms of PTPN2 inhibition and degradation.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and other selected PTPN2 inhibitors based on available preclinical data.
| Inhibitor/Degrader | Type | Target(s) | DC50 (PTPN2) | IC50 (PTPN2) | IC50 (PTPN1) | Selectivity |
| This compound | PROTAC Degrader | PTPN2 | 217 nM | - | - | >60-fold vs PTP1B |
| ABBV-CLS-484 (AC484) | Active-Site Inhibitor | PTPN2/PTPN1 | - | 1.8 nM | 2.5 nM | Dual Inhibitor |
| WS35 | Active-Site Inhibitor | PTPN2/PTPN1 | - | 5.8 nM | 12.8 nM | Dual Inhibitor |
| Compound 18 | Active-Site Inhibitor | PTPN2/PTPN1 | - | 0.58 nM | 0.63 nM | Dual Inhibitor |
Data sourced from publicly available research.[1][4][6][7]
PTPN2 Signaling Pathway and Point of Intervention
PTPN2 is a critical negative regulator of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway. This pathway is essential for mediating cellular responses to various cytokines, including interferons, which play a crucial role in anti-tumor immunity. PTPN2 directly dephosphorylates and inactivates JAK1, JAK3, STAT1, and STAT3. By inhibiting or degrading PTPN2, the JAK-STAT pathway remains active, leading to enhanced transcription of interferon-stimulated genes (ISGs), which can promote anti-tumor effects.
dot
Caption: PTPN2's role in the JAK-STAT signaling pathway.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of PTPN2 inhibitors.
Phosphatase Activity Assay (In Vitro)
This assay is used to determine the potency (IC50) of active-site inhibitors.
-
Principle: A common method is a fluorescence-based assay using a fluorogenic phosphatase substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). Dephosphorylation of DiFMUP by PTPN2 generates a fluorescent product that can be quantified.
-
General Protocol:
-
Recombinant human PTPN2 enzyme is incubated with varying concentrations of the inhibitor in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the DiFMUP substrate.
-
The fluorescence intensity is measured over time using a microplate reader.
-
The rate of reaction is calculated, and the percentage of inhibition at each inhibitor concentration is determined to calculate the IC50 value.
-
Cellular PTPN2 Degradation Assay (for PROTACs)
This assay measures the ability of a PROTAC, like this compound, to induce the degradation of PTPN2 in cells.
-
Principle: Western blotting is a standard technique to quantify the amount of a specific protein in a cell lysate.
-
General Protocol:
-
A relevant cell line (e.g., Jurkat cells) is treated with varying concentrations of the PROTAC degrader for a specified time (e.g., 24 hours).
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for PTPN2, followed by a secondary antibody conjugated to a detection enzyme.
-
The protein bands are visualized, and the band intensity is quantified to determine the concentration-dependent reduction in PTPN2 levels, from which the DC50 (concentration for 50% degradation) is calculated.
-
dot
Caption: General experimental workflow for PTPN2 inhibitor evaluation.
Cellular STAT1 Phosphorylation Assay
This assay assesses the functional consequence of PTPN2 inhibition or degradation in a cellular context.
-
Principle: As PTPN2 dephosphorylates STAT1, its inhibition or removal should lead to an increase in phosphorylated STAT1 (p-STAT1) levels, especially upon cytokine stimulation (e.g., with IFNγ).
-
General Protocol:
-
Cells are pre-treated with the PTPN2 inhibitor or degrader for a defined period.
-
The cells are then stimulated with IFNγ to activate the JAK-STAT pathway.
-
Cell lysates are prepared and analyzed by Western blot using antibodies specific for p-STAT1 and total STAT1 (as a loading control).
-
An increase in the p-STAT1/total STAT1 ratio indicates effective target engagement and pathway modulation by the compound.
-
In Vivo Tumor Growth Inhibition Studies
These studies evaluate the anti-tumor efficacy of PTPN2 inhibitors in a living organism.
-
Principle: Syngeneic mouse tumor models, where tumor cells of the same genetic background as the mouse are implanted, are used to assess the impact of the inhibitor on tumor growth in the presence of a competent immune system.
-
General Protocol:
-
Tumor cells (e.g., B16F10 melanoma or MC38 colon adenocarcinoma) are implanted into mice.
-
Once tumors are established, mice are treated with the PTPN2 inhibitor (often via oral gavage), a vehicle control, and potentially in combination with other immunotherapies like anti-PD-1 antibodies.
-
Tumor volume is measured regularly to assess the rate of tumor growth.
-
At the end of the study, tumors may be excised for further analysis, such as quantifying the infiltration of immune cells (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.
-
Conclusion
The landscape of PTPN2 inhibitors is rapidly evolving, with both potent active-site inhibitors and innovative PROTAC degraders showing significant promise in preclinical studies. This compound stands out due to its distinct mechanism of action, offering selective degradation of PTPN2. This has the potential for a more profound and sustained therapeutic effect compared to reversible inhibition. On the other hand, dual PTPN2/PTPN1 inhibitors like ABBV-CLS-484 and WS35 have demonstrated robust anti-tumor immunity, with ABBV-CLS-484 advancing into clinical trials. The choice between a degrader and an inhibitor will depend on various factors including the desired therapeutic window, potential off-target effects, and the specific disease context. The data and methodologies presented in this guide provide a framework for the continued evaluation and development of this exciting class of therapeutics.
References
- 1. An Affinity-Based Fluorescence Polarization Assay for Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insilico Medicine develops novel PTPN2/N1 inhibitor for cancer immunotherapy using generative AI | EurekAlert! [eurekalert.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Efficacy of PVD-06: A Proteomic Comparison
For Immediate Release
SOUTH SAN FRANCISCO, CA – November 20, 2025 – A recent study has shed light on the on-target effects of PVD-06, a novel, subtype-selective degrader of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2). Utilizing advanced proteomic techniques, researchers have demonstrated the high selectivity and efficiency of this compound in degrading its intended target, PTPN2, a key regulator in cancer immunotherapy. This guide provides a comparative analysis of this compound's performance, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its capabilities.
PTPN2 has emerged as a significant target in immuno-oncology due to its role in suppressing T-cell activation and interferon-gamma (IFNγ) signaling. The development of selective PTPN2 inhibitors and degraders is a promising therapeutic strategy. This compound, a proteolysis-targeting chimera (PROTAC), is designed to specifically recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to PTPN2, leading to its ubiquitination and subsequent degradation by the proteasome.
Comparative Proteomic Analysis of PTPN2 Degraders
To validate the on-target effects and selectivity of this compound, a quantitative proteomic analysis was performed on Jurkat cells, a human T-lymphocyte cell line. The results were compared with existing data on other PTPN2-targeting compounds, including the dual PTPN2/PTPN1 degraders, Cmpd-1 and Cmpd-2.
The proteomic analysis of Jurkat cells treated with this compound revealed a significant and selective reduction in the abundance of PTPN2.[1][2] Notably, the level of its closely related homolog, PTPN1, remained largely unaffected, highlighting the impressive selectivity of this compound. The selective index for PTPN2 over PTPN1 for this compound has been reported to be greater than 60-fold.[1]
While a comprehensive, publicly available proteomics dataset for a direct quantitative comparison with Cmpd-1 and Cmpd-2 is deposited in the PRIDE repository under identifier PXD053867, the published study on these compounds primarily highlights their dual-targeting nature through western blot analysis. In contrast, the extensive proteomic data for this compound allows for a broader understanding of its off-target profile. The analysis of thousands of quantified proteins in this compound-treated cells showed minimal off-target effects, reinforcing its high specificity.
| Protein | This compound Treated (Fold Change) | Cmpd-1 Treated (Western Blot) | Cmpd-2 Treated (Western Blot) |
| PTPN2 | Significantly Decreased | Degraded | Degraded |
| PTPN1 | No Significant Change | Degraded | Degraded |
| Other Proteins | No Significant Off-Target Effects | Not Reported in Detail | Not Reported in Detail |
| Table 1: Comparative effects of PTPN2 degraders on protein abundance. |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of these findings. The following is a summary of the experimental protocol used for the proteomic analysis of this compound.
Cell Culture and Treatment
Jurkat cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For the proteomics experiment, cells were treated with either DMSO (vehicle control) or this compound at a specified concentration for a designated period.
Sample Preparation for Mass Spectrometry
Following treatment, cells were harvested and lysed. The protein concentration of the lysates was determined using a BCA assay. Proteins were then denatured, reduced, and alkylated. Subsequently, the proteins were digested into peptides using trypsin. The resulting peptide mixture was desalted and prepared for mass spectrometry analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The peptide samples were analyzed by a high-resolution mass spectrometer. Peptides were separated by reverse-phase liquid chromatography before being introduced into the mass spectrometer. The instrument was operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions were selected for fragmentation and analysis.
Data Analysis
The raw mass spectrometry data was processed using a specialized software suite. Peptide and protein identification was performed by searching the data against a human protein database. Protein quantification was based on the intensity of the precursor ions. Statistical analysis was then carried out to identify proteins that were significantly differentially expressed between the this compound treated and control groups.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of PTPN2 and the experimental workflow for the proteomic analysis.
Caption: PTPN2 signaling and this compound mechanism of action.
Caption: Experimental workflow for proteomic analysis.
Conclusion
The proteomic validation of this compound underscores its potential as a highly selective and potent therapeutic agent for targeting PTPN2. The detailed experimental data and protocols provided here offer a robust foundation for further research and development in the field of targeted protein degradation and cancer immunotherapy. The high on-target selectivity of this compound, as demonstrated by comprehensive proteomic analysis, distinguishes it from less selective compounds and marks a significant advancement in the pursuit of precision medicine.
References
PVD-06 in Focus: A Comparative Analysis of PTPN2 PROTAC Degraders
For Immediate Release
In the rapidly evolving landscape of targeted protein degradation, a new wave of therapeutic candidates is emerging. This guide provides a detailed comparison of the efficacy of PVD-06, a selective PROTAC degrader of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), with other recently developed PTPN2-targeting PROTACs. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the current state of PTPN2 degrader development.
PTPN2 has been identified as a key negative regulator in both anti-tumor immunity and interferon signaling. Its degradation via PROTACs presents a promising strategy for enhancing immune responses against cancer. This report summarizes the available quantitative data, experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Comparative Efficacy of PTPN2 PROTAC Degraders
The following table summarizes the in vitro efficacy and selectivity of this compound and other notable PTPN2 PROTAC degraders. The key metrics used for comparison are the half-maximal degradation concentration (DC50), which indicates potency, and the maximum degradation level (Dmax), representing efficacy. Selectivity over the closely related phosphatase PTPN1 is also presented where available.
| Degrader | Target(s) | DC50 (PTPN2) | Dmax (PTPN2) | Selectivity vs. PTPN1 | E3 Ligase Ligand | Cell Line |
| This compound | PTPN2 | 217 nM[1][2] | >90% (qualitative) | >60-fold[1][2] | VHL | Jurkat |
| TP1L | PTPN2 | 35.8 nM | >90% (qualitative) | >110-fold | Not Specified | HEK293 |
| Cmpd-1 | PTPN2/PTPN1 | 44 nM[3] | ~97%[3] | Dual Degrader | CRBN[3] | B16F10[3] |
| Cmpd-2 | PTPN2/PTPN1 | 235 nM[3] | ~90%[3] | Dual Degrader | CRBN[3] | B16F10[3] |
| Cpd 1c | PTPN2 | 56.24 nM[4] | 99.1%[4] | >325-fold | Not Specified | HCT 116[4] |
Visualizing the Mechanisms and Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the general mechanism of PROTAC action, a typical experimental workflow for evaluating degrader efficacy, and the PTPN2 signaling pathway.
Experimental Protocols
The following is a generalized protocol for determining the efficacy of PTPN2 degraders using Western blotting, based on standard methodologies.
1. Cell Culture and Treatment:
-
Culture cells (e.g., Jurkat, HEK293, B16F10) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with a serial dilution of the PROTAC degrader (e.g., this compound) or vehicle control (e.g., DMSO) for a specified time (typically 16-24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and perform SDS-PAGE to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
4. Immunoblotting and Detection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PTPN2 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the PTPN2 band intensity to the corresponding loading control band intensity.
-
Plot the normalized PTPN2 levels against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
This guide provides a snapshot of the current landscape of PTPN2 PROTAC degraders, highlighting the promising activity of this compound and its counterparts. The provided data and protocols serve as a valuable resource for researchers in the field of targeted protein degradation and cancer immunotherapy.
References
- 1. Protein tyrosine phosphatase non-receptor Type 2 regulates IFN-γ-induced cytokine signaling in THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New PTPN2/PTP1B degraders disclosed in Northridge Health patent | BioWorld [bioworld.com]
PVD-06: A Comparative Guide to its Cross-Reactivity Profile Against a Panel of Phosphatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PVD-06, a selective Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) degrader, with alternative phosphatase modulators. The data presented herein is intended to offer an objective overview of its performance, supported by experimental data, to aid in research and drug development decisions.
Introduction to this compound
This compound is a potent and selective degrader of PTPN2, a key negative regulator of inflammatory signaling and T-cell activation.[1][2][3] Unlike traditional inhibitors that block the catalytic activity of an enzyme, this compound is a Proteolysis Targeting Chimera (PROTAC). It functions by inducing the selective degradation of PTPN2 through the ubiquitin-proteasome system.[1][2][3] This mechanism of action offers the potential for a more profound and sustained target suppression compared to conventional inhibitors.
Comparative Cross-Reactivity Profiling
The selectivity of a chemical probe or therapeutic agent is paramount for minimizing off-target effects and ensuring that the observed phenotype is a direct result of modulating the intended target. This section compares the selectivity profile of this compound with that of other known PTPN2/PTPN1 modulators, ABBV-CLS-484 and A-650.
Proteomic analysis has confirmed that this compound demonstrates broad degradation selectivity across the proteome, with exceptional subtype specificity over other protein tyrosine phosphatases (PTPs).[3]
Table 1: Cross-Reactivity and Potency Data of this compound and Comparators
| Compound | Target(s) | Mechanism of Action | PTPN2 | PTPN1 (PTP1B) | PTPN9 (PTP-MEG2) | SHP-1 (PTPN6) | SHP-2 (PTPN11) | Other PTPs |
| This compound | PTPN2 | Degrader (PROTAC) | DC50 = 217 nM | DC50 > 13 µM | No significant degradation reported | No significant degradation reported | No significant degradation reported | High selectivity across the proteome |
| ABBV-CLS-484 | PTPN2/PTPN1 | Inhibitor | IC50 = 1.8 nM | IC50 = 2.5 nM | 6-8 fold weaker inhibition | No detectable activity | No detectable activity | Not specified |
| A-650 | PTPN2/PTPN1 | Inhibitor | IC50 = 3.9 nM | IC50 = 2.8 nM | Not specified | Not specified | Not specified | Not specified |
-
DC50 (Degradation Concentration 50): The concentration of a degrader at which 50% of the target protein is degraded.
-
IC50 (Inhibitory Concentration 50): The concentration of an inhibitor at which 50% of the enzyme's activity is blocked.
The data clearly illustrates the distinct mechanism and selectivity profile of this compound. While ABBV-CLS-484 and A-650 are potent dual inhibitors of the structurally similar PTPN2 and PTPN1, this compound achieves a remarkable >60-fold selectivity for degrading PTPN2 over PTPN1.[1][2]
Signaling Pathways and Experimental Workflows
To understand the experimental basis of the presented data, this section details the methodologies and workflows used for profiling the cross-reactivity of these compounds.
This compound: PROTAC-Mediated Degradation Workflow
The following diagram illustrates the typical workflow for assessing the selectivity of a PROTAC like this compound through quantitative proteomics.
Caption: Workflow for assessing this compound selectivity via quantitative proteomics.
ABBV-CLS-484 & A-650: Phosphatase Inhibition Assay Workflow
The inhibitory activity and selectivity of compounds like ABBV-CLS-484 and A-650 are typically determined using in vitro phosphatase activity assays.
Caption: Workflow for determining phosphatase inhibitor IC50 values.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to generate the data in this guide.
Protocol 1: Determination of PROTAC-Mediated Protein Degradation (DC50) by Western Blot
-
Cell Culture and Treatment:
-
Seed Jurkat cells at a density of 0.5 x 106 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 30 µM) for 24 hours. Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein lysates to equal concentrations and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PTPN2 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the PTPN2 band intensity to the loading control.
-
Plot the percentage of remaining PTPN2 protein against the log concentration of this compound and fit a dose-response curve to determine the DC50 value.
-
Protocol 2: In Vitro Phosphatase Inhibition Assay (IC50 Determination)
-
Reagents and Assay Buffer:
-
Recombinant human phosphatases (PTPN2, PTPN1, PTPN9, SHP-1, SHP-2, etc.).
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 5 mM DTT, and 0.01% Triton X-100.
-
Substrate: p-Nitrophenyl Phosphate (pNPP).
-
Test compounds (ABBV-CLS-484, A-650) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, the respective recombinant phosphatase, and serial dilutions of the test compound. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding pNPP to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
-
Data Analysis:
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Subtract the background absorbance (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the log concentration of the compound and fit a dose-response curve to determine the IC50 value.
-
Protocol 3: Quantitative Proteomics for Selectivity Profiling
-
Sample Preparation:
-
Treat cells with this compound or a vehicle control as described in Protocol 1.
-
Lyse the cells, and quantify and normalize the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography.
-
Analyze the peptide fractions by online nano-liquid chromatography coupled to a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a human protein database to identify and quantify proteins.
-
Calculate the relative abundance of each identified protein in the this compound-treated samples compared to the vehicle control.
-
Identify proteins that are significantly downregulated upon this compound treatment to assess off-target degradation.
-
Conclusion
This compound distinguishes itself as a highly selective PTPN2 degrader, offering a distinct advantage over traditional dual PTPN2/PTPN1 inhibitors. Its PROTAC-mediated mechanism of action results in the efficient and specific removal of the PTPN2 protein, with minimal impact on the closely related PTPN1 and other phosphatases, as confirmed by proteomic analyses. This high degree of selectivity makes this compound a valuable tool for studying the specific functions of PTPN2 and a promising candidate for therapeutic development where targeted PTPN2 suppression is desired. The experimental protocols provided herein offer a framework for the continued investigation and comparison of this compound and other phosphatase-targeting compounds.
References
PVD-06: A Novel PTPN2 Degrader Demonstrates Potential in Preclinical Models, Warrants Direct Comparison with Standard-of-Care Immunotherapy
For Immediate Release
November 20, 2025 – The development of PVD-06, a subtype-selective protein tyrosine phosphatase non-receptor type 2 (PTPN2) degrader, has introduced a promising new agent in the landscape of cancer immunotherapy. Preclinical data indicates that this compound effectively promotes T-cell activation and enhances interferon-gamma (IFN-γ)-mediated growth inhibition of cancer cells.[1] While direct comparative in vivo efficacy studies with standard-of-care immunotherapies are not yet publicly available, this guide provides an objective overview of the existing preclinical data for this compound and the established in vivo efficacy of standard-of-care anti-PD-1 immunotherapy in widely used syngeneic mouse cancer models. This analysis aims to offer a preliminary benchmark for researchers, scientists, and drug development professionals.
Introduction to this compound and Standard-of-Care
This compound is a novel small molecule designed to selectively degrade PTPN2, a key negative regulator of inflammatory signaling.[1] By removing this "brake" on the immune system, this compound is proposed to enhance anti-tumor immunity. Standard-of-care immunotherapy for many cancers includes immune checkpoint inhibitors, such as antibodies targeting the PD-1/PD-L1 axis. These therapies have revolutionized cancer treatment by blocking inhibitory signals that cancer cells exploit to evade immune destruction. This guide will focus on the in vivo efficacy of anti-PD-1 antibodies in the B16F10 melanoma and CT26 colon carcinoma models as a reference for contextualizing the potential of this compound.
Quantitative Data Summary: An Indirect Comparison
The following table summarizes publicly available in vivo efficacy data for anti-PD-1 immunotherapy in the B16F10 and CT26 syngeneic mouse models. At the time of this publication, specific in vivo tumor growth inhibition data for this compound as a monotherapy has not been detailed in peer-reviewed literature, precluding a direct quantitative comparison. The preclinical study on this compound focused on its mechanism and its ability to amplify IFN-γ-mediated B16F10 cell growth inhibition in vitro.[1]
| Treatment | Cancer Model | Key Efficacy Readouts | Source |
| Anti-PD-1 Antibody | B16F10 Melanoma | Modest inhibition of tumor growth between days 5 and 11 post-inoculation.[2] | [Kleffel et al., 2015[2]] |
| No significant inhibition of tumor growth over a 7-day observation period.[3] | [Higuchi et al., 2018[3]] | ||
| Anti-PD-1 Antibody | CT26 Colon Carcinoma | Significant tumor growth inhibition and improved survival.[4] | [Sato et al., 2021[4]] |
| Dose-dependent tumor growth inhibition. | [Wang et al., 2019] | ||
| This compound | B16F10 Melanoma | Amplifies IFN-γ-mediated B16F10 cell growth inhibition in vitro.[1] In vivo tumor growth inhibition data is not yet publicly available. | [Hu et al., 2023[1]] |
Note: The efficacy of anti-PD-1 in the B16F10 model is notably modest, reflecting the "cold" or less immunogenic nature of this tumor model. In contrast, the CT26 model is considered more immunologically responsive, or "hot," and demonstrates a more robust response to anti-PD-1 therapy.[4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of preclinical data. Below are representative experimental protocols for in vivo efficacy studies in syngeneic mouse models.
Syngeneic Mouse Model for In Vivo Efficacy Studies
A common experimental workflow for assessing the in vivo efficacy of an immunotherapeutic agent is as follows:
1. Animal Models:
-
Mouse Strain: C57BL/6 mice are typically used for the B16F10 melanoma model, while BALB/c mice are used for the CT26 colon carcinoma model, as these are the syngeneic strains from which the cell lines were derived.[5][6]
-
Sex and Age: Studies often use female or male mice, aged 6-8 weeks at the start of the experiment.
2. Tumor Cell Culture and Inoculation:
-
Cell Lines: B16F10 (melanoma) and CT26 (colon carcinoma) cells are cultured under standard conditions.
-
Inoculation: A specific number of cells (e.g., 1 x 10^5 to 1 x 10^6) are injected subcutaneously into the flank of the mice.[7]
3. Treatment Regimen:
-
This compound: As a small molecule, this compound would likely be administered orally or intraperitoneally (i.p.) at a specified dose and schedule. This information is not yet publicly available from in vivo studies.
-
Anti-PD-1 Antibody: Typically administered i.p. at doses ranging from 100 to 250 µg per mouse (approximately 5-12.5 mg/kg), often on a schedule of every 3-4 days for a set number of doses.
4. Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured 2-3 times per week using calipers (Volume = (width^2 x length)/2).
-
Survival: Mice are monitored for survival, with endpoints determined by tumor size limits or signs of morbidity.
This compound Mechanism of Action: PTPN2 Signaling Pathway
This compound functions by inducing the degradation of PTPN2. PTPN2 is a phosphatase that negatively regulates key signaling pathways in T-cells. By degrading PTPN2, this compound is expected to enhance T-cell activation and anti-tumor immune responses.
Conclusion and Future Directions
This compound represents a novel and promising approach to cancer immunotherapy by targeting the PTPN2 phosphatase for degradation. The available preclinical data demonstrates its potential to enhance anti-tumor immune responses at a cellular level. However, for a comprehensive evaluation of its therapeutic potential, direct, head-to-head in vivo studies comparing this compound with standard-of-care immunotherapies like anti-PD-1 are essential. Such studies will be critical in determining the relative efficacy of this compound and its potential role in the future of cancer treatment, either as a monotherapy or in combination with existing immunotherapies. The scientific community awaits further data to fully understand the in vivo capabilities of this novel agent.
References
- 1. Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanoma cell-intrinsic PD-1 receptor functions promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti PD-1 treatment increases [18F]FDG uptake by cancer cells in a mouse B16F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 7. Tumor studies in syngeneic mouse model: [bio-protocol.org]
Validating PTPN2 Degradation by PVD-06: An Orthogonal Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal methods to validate the targeted degradation of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) mediated by the PROTAC (Proteolysis Targeting Chimera) molecule, PVD-06. This compound is a subtype-selective PTPN2 degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce ubiquitination and subsequent proteasomal degradation of PTPN2.[1][2] Robust validation of targeted protein degradation is crucial for the development of novel therapeutics. This guide outlines key experimental approaches, presenting their methodologies, comparative data, and the underlying principles in a structured format to aid in the rigorous assessment of this compound efficacy and mechanism of action.
This compound-Mediated PTPN2 Degradation Pathway
This compound is a heterobifunctional molecule designed to simultaneously bind to PTPN2 and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to PTPN2, marking it for degradation by the proteasome. This process effectively reduces the cellular levels of PTPN2, a key negative regulator in inflammatory signaling pathways.
References
PVD-06 vs. Small Molecule Inhibitors of PTPN2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The protein tyrosine phosphatase non-receptor type 2 (PTPN2) has emerged as a critical regulator in cancer immunology, making it a prime target for therapeutic intervention. PTPN2 negatively regulates key anti-tumor signaling pathways, and its inhibition can enhance the body's immune response against cancer cells. Two principal strategies for targeting PTPN2 have gained prominence: degradation via proteolysis-targeting chimeras (PROTACs) and direct enzymatic inhibition with small molecules. This guide provides an objective comparison of PVD-06, a PTPN2-targeting PROTAC, and small molecule inhibitors of PTPN2, supported by available experimental data.
At a Glance: this compound vs. Small Molecule Inhibitors
| Feature | This compound (PROTAC Degrader) | Small Molecule Inhibitors (e.g., ABBV-CLS-484, Compound 182) |
| Mechanism of Action | Induces the degradation of the PTPN2 protein. | Bind to the active site of PTPN2, inhibiting its enzymatic activity. |
| Cellular Effect | Complete removal of the target protein. | Blockage of the protein's function. |
| Selectivity | High selectivity for PTPN2 over the closely related PTP1B (>60-fold).[1][2] | Can be highly potent but may exhibit dual inhibition of PTPN2 and PTPN1. |
| Potency | DC50 of 217 nM in Jurkat cells.[3] | IC50 values in the low nanomolar range (e.g., Compound 182: 0.58 nM for PTPN2). |
| Clinical Development | Preclinical. | At least one candidate (ABBV-CLS-484) is in Phase 1 clinical trials.[4][5] |
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between this compound and small molecule inhibitors lies in their mechanism of action. Small molecule inhibitors function by occupying the active site of the PTPN2 enzyme, thereby preventing it from dephosphorylating its substrates. This is a reversible or irreversible interaction that blocks the catalytic function of the protein.
In contrast, this compound is a heterobifunctional molecule that hijacks the cell's own protein disposal system. One end of this compound binds to PTPN2, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of PTPN2, marking it for degradation by the proteasome. This results in the complete removal of the PTPN2 protein from the cell.
References
- 1. Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Nature Publishes Discovery and Preclinical Results for ABBV-CLS-484, a Potential First-in-Class PTPN2/N1 Inhibitor in Cancer Immunotherapy [prnewswire.com]
- 5. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of ABBV-CLS-484 | BioWorld [bioworld.com]
Benchmarking PVD-06: A Comparative Guide to PTPN2-Targeting Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity and performance of PVD-06, a PROTAC (Proteolysis Targeting Chimera) designed to degrade Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2). PTPN2 has emerged as a critical target in immuno-oncology due to its role as a negative regulator of inflammatory signaling pathways. This document benchmarks this compound against other known PTPN2-targeting chemical probes, offering a clear comparison of their selectivity profiles based on available experimental data. Detailed experimental methodologies are provided to support the presented data and facilitate its replication and extension.
Comparative Selectivity of PTPN2 Chemical Probes
The selectivity of a chemical probe is paramount for its utility in accurately dissecting cellular signaling pathways. The following table summarizes the quantitative selectivity data for this compound and other chemical probes targeting PTPN2. This compound is a PROTAC that induces the degradation of PTPN2, and its potency is measured by the half-maximal degradation concentration (DC50). In contrast, ABBV-CLS-484 and WS35 are small molecule inhibitors, and their potency is measured by the half-maximal inhibitory concentration (IC50).
| Chemical Probe | Type | Target | Potency (PTPN2) | Counter Target | Potency (PTPN1/1B) | Selectivity (Fold) |
| This compound | PROTAC Degrader | PTPN2 | DC50: 217 nM[1] | PTP1B | DC50: >13,000 nM[1] | >60 |
| ABBV-CLS-484 | Inhibitor | PTPN2/PTPN1 | IC50: 1.8 nM[2] | PTPN1 | IC50: 2.5 nM[3] | ~1.4 |
| WS35 | Inhibitor | PTPN2/PTPN1 | IC50: 5.8 nM[4][5] | PTPN1 | IC50: 12.8 nM[4][5] | ~2.2 |
Note: PTPN1 (also known as PTP1B) is the most closely related homolog to PTPN2 and is a key anti-target for assessing selectivity.
Signaling Pathway of PTPN2
PTPN2 is a key negative regulator of the JAK/STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, including interferon-gamma (IFNγ), which plays a pivotal role in anti-tumor immunity. By dephosphorylating and inactivating Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), PTPN2 dampens the downstream cellular responses, including the expression of genes involved in inflammation and immunity. The degradation of PTPN2 by probes like this compound is expected to enhance IFNγ signaling, thereby promoting anti-tumor immune responses.
Caption: PTPN2 negatively regulates the IFNγ-JAK/STAT signaling pathway.
Experimental Workflow for Assessing PROTAC Selectivity
The selectivity of a PROTAC degrader like this compound is typically assessed through a combination of cellular degradation assays and global proteomics. The following diagram illustrates a general workflow for these experiments.
Caption: Workflow for evaluating PROTAC selectivity.
Experimental Protocols
The following are representative protocols for the key experiments used to determine the selectivity of PTPN2-targeting chemical probes.
Cellular Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of a target protein in cells following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells (e.g., Jurkat, B16F10) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., this compound, 0.1 nM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-PTPN2) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the target protein signal to the loading control signal.
-
Calculate the DC50 value by plotting the percentage of protein degradation against the log concentration of the PROTAC.
-
Proteome-wide Selectivity Analysis (Mass Spectrometry)
This protocol is used to assess the global effects of a PROTAC on the cellular proteome to identify potential off-target degradation.
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration known to induce significant degradation of the target protein (e.g., 1 µM this compound) and a vehicle control for 24 hours.
-
Lyse the cells and quantify the protein concentration as described in the western blot protocol.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Peptide Labeling and Fractionation:
-
Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software suite such as Proteome Discoverer or MaxQuant.
-
Search the data against a human protein database to identify and quantify proteins.
-
Normalize the protein abundance data and perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
-
Proteins showing significant downregulation are considered potential off-targets of the degrader.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Probe ABBV-CLS-484 | Chemical Probes Portal [chemicalprobes.org]
- 3. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel PTPN2/1 Inhibitors for the Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Development of Novel PTPN2/1 Inhibitors for the Treatment of Melanoma - figshare - Figshare [figshare.com]
Independent Validation of PVD-06: A Comparative Analysis of Anti-Tumor Efficacy
For Immediate Release
[City, State] – November 20, 2025 – This report provides an independent validation of the anti-tumor effects of PVD-06, a novel subtype-selective protein tyrosine phosphatase non-receptor type 2 (PTPN2) degrader. This guide offers a comparative analysis of this compound against other emerging therapies targeting the PTPN2/PTPN1 pathway, supported by available preclinical data. The information is intended for researchers, scientists, and drug development professionals in the field of oncology and immunotherapy.
Executive Summary
This compound is a promising new agent in cancer immunotherapy that selectively targets PTPN2 for degradation. PTPN2 has been identified as a critical negative regulator of anti-tumor immunity, and its inhibition or degradation can enhance T-cell activation and sensitivity of tumor cells to interferon-gamma (IFN-γ). This guide compares the preclinical profile of this compound with ABBV-CLS-484, a potent dual PTPN2/PTPN1 inhibitor currently in Phase 1 clinical trials, and A650, a dual PTPN1/2 inhibitor. The analysis focuses on their mechanism of action, in vitro potency, and in vivo anti-tumor activity.
Data Presentation
The following tables summarize the key quantitative data for this compound and its comparators.
Table 1: In Vitro Potency of this compound and Comparators
| Compound | Target(s) | Mechanism of Action | Cell Line | Potency | Reference |
| This compound | PTPN2 | Degrader | Jurkat | DC50: 217 nM | [1] |
| ABBV-CLS-484 | PTPN2 / PTPN1 | Inhibitor | B16 | IC50 (PTPN2): 1.8 nM | [2] |
| IC50 (PTPN1): 2.5 nM | [2] | ||||
| EC50 (IFN-γ-mediated STAT1 phosphorylation): 0.176 µM | [2] | ||||
| A650 | PTPN1 / PTPN2 | Inhibitor | Not Specified | Not Specified | [1] |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Dosing | Key Findings | Reference |
| This compound | B16F10 Melanoma | Not Specified | Amplifies IFN-γ-mediated cell growth inhibition. | [3] |
| ABBV-CLS-484 | Pancreatic Adenocarcinoma, 4T1 and EMT-6 Breast Cancer | 3 to 100 mg/kg (oral) | Induced tumor regression and survival comparable to anti-PD-1 treatment. Reduced metastatic disease in the B16 pulmonary metastasis model. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent validation and comparison.
In Vitro PTPN2 Degradation Assay (for this compound)
This protocol is based on the methods described for proteolysis-targeting chimeras (PROTACs).
-
Cell Culture: Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of this compound for 24 hours.
-
Western Blotting:
-
Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against PTPN2 overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software, and the half-maximal degradation concentration (DC50) is calculated.
-
In Vitro PTPN2/PTPN1 Inhibition Assay (for ABBV-CLS-484)
This enzymatic assay is designed to measure the direct inhibitory effect of a compound on phosphatase activity.
-
Reagents: Recombinant human PTPN2 and PTPN1 enzymes, a fluorogenic phosphatase substrate (e.g., DiFMUP).
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Varying concentrations of ABBV-CLS-484 are pre-incubated with the PTPN2 or PTPN1 enzyme in assay buffer for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The reaction is incubated for 30 minutes at 37°C.
-
The fluorescence intensity is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
IFN-γ-Mediated Cell Growth Inhibition Assay
This assay assesses the ability of a compound to enhance the anti-proliferative effect of IFN-γ on tumor cells.
-
Cell Culture: B16F10 melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in a 96-well plate and treated with a fixed concentration of IFN-γ in the presence or absence of varying concentrations of the test compound (this compound or ABBV-CLS-484).
-
Cell Viability Assessment (MTT Assay):
-
After 72 hours of incubation, MTT reagent is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
In Vivo Murine Melanoma Model
This protocol describes a common method for evaluating the anti-tumor efficacy of compounds in a syngeneic mouse model.
-
Animal Model: C57BL/6 mice are used.
-
Tumor Cell Implantation: 1 x 10^6 B16F10 melanoma cells are injected subcutaneously into the flank of each mouse.
-
Compound Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (e.g., ABBV-CLS-484) is administered orally at the specified doses and schedule. The control group receives a vehicle.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows described in this guide.
References
- 1. Nature releases preclinical outcomes for ABBV-CLS-484, a PTPN2/N1 inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 2. Abbvie and Calico Life Sciences publish data illustrating preclinical antitumor efficacy of ABBV-CLS-484 | BioWorld [bioworld.com]
- 3. Discovery of this compound as a Subtype-Selective and Efficient PTPN2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: PVD-06 Proper Disposal
Date of Issue: November 20, 2025
For: Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of the research chemical PVD-06. As a novel chemical, this compound lacks a specific Safety Data Sheet (SDS). Therefore, it must be handled and disposed of with the assumption that it is hazardous. All procedures must be conducted in accordance with institutional, local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before handling and disposal.
Immediate Safety and Hazard Assessment
This compound is identified as a subtype-selective PTPN2 degrader based on a thiadiazolidinone dioxide-naphthalene scaffold and a VHL E3 ligase ligand. Due to the absence of specific toxicological data, a conservative approach to safety is required.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile or neoprene), must be worn at all times when handling this compound or its waste.
-
Engineering Controls: All handling of this compound, including preparation of solutions and disposal, should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Hazard Identification: Based on its chemical scaffold, this compound should be treated as potentially hazardous. The naphthalene component is a suspected carcinogen and a flammable solid.[1][2][3] The complete hazard profile of this compound is unknown.
Waste Segregation and Collection
Proper segregation of waste is critical to ensure safe disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other contaminated materials in a dedicated, clearly labeled hazardous waste container.
-
The container should be a wide-mouth, screw-cap polyethylene bottle or another EHS-approved container for solid chemical waste.
-
Label the container as "Hazardous Waste: this compound (Solid)" and include the date of first accumulation.
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including experimental residues and rinsates, in a dedicated, labeled hazardous waste container.
-
The container should be a sealable, chemical-resistant bottle (e.g., polyethylene or glass, depending on the solvent) with a screw cap.
-
Clearly label the container "Hazardous Waste: this compound in [Solvent Name(s)]" and list all solvent components and their approximate percentages.
-
Never dispose of this compound solutions down the drain.[4][5][6]
-
-
Sharps Waste:
-
Any sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled for hazardous chemical waste.
-
Step-by-Step Disposal Procedures
The following procedures outline the steps for the safe disposal of this compound waste.
Step 1: Waste Accumulation
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Ensure the SAA is at or near the point of generation and is under the control of the laboratory personnel.
-
Keep waste containers securely closed at all times, except when adding waste.[7][8][9]
-
Use secondary containment (e.g., a chemical-resistant tray) for all liquid waste containers to prevent spills.[9]
Step 2: Container Management
-
Do not overfill waste containers; a maximum of 90% full is recommended to allow for expansion and prevent spills.
-
Regularly inspect waste containers for signs of degradation, leaks, or pressure buildup.
-
Ensure all labels are legible and complete.
Step 3: Requesting Waste Pickup
-
Once a waste container is full or has reached the accumulation time limit set by your institution (often 6-12 months), arrange for its collection by your EHS department.[4][7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a direct call to the EHS office.
Step 4: Decontamination of Empty Containers
-
Empty containers that held this compound must be decontaminated before being discarded as regular trash.
-
Triple rinse the empty container with a suitable solvent (e.g., the solvent used to dissolve the this compound).[6][8][9]
-
Collect all rinsate as hazardous liquid waste and add it to your this compound liquid waste container.[6][8][9]
-
After triple rinsing, deface or remove the original label and allow the container to air dry in a fume hood.[6][7]
-
Dispose of the decontaminated container in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic.
Quantitative Data Summary
Due to the novel nature of this compound, specific quantitative data for disposal is unavailable. The following table provides a summary of inferred properties and general guidelines for laboratory chemical waste.
| Parameter | Guideline / Inferred Value | Citation |
| Waste Classification | Hazardous Chemical Waste (Assumed) | [4][5][7] |
| Naphthalene Hazard | Suspected Carcinogen, Flammable Solid | [1][2][3] |
| Drain Disposal | Strictly Prohibited | [4][5][6] |
| Satellite Accumulation Limit | Typically ≤ 55 gallons (consult institutional policy) | [4] |
| Acute Hazardous Waste Limit | Not classified, but handle with caution. | |
| Container Rinsate | Must be collected as hazardous waste. | [6][8][9] |
Experimental Protocol Decontamination
-
Initial Rinse: Rinse all contaminated glassware and equipment with a small amount of the solvent used in the experiment. Collect this initial rinsate in the designated this compound liquid waste container.
-
Wash: Wash the rinsed items with an appropriate laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow items to air dry or place them in a drying oven.
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. nj.gov [nj.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acs.org [acs.org]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
